4-Bromo-5-ethylthiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-bromo-5-ethylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDAEUDNKBRCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396121 | |
| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40477-61-0 | |
| Record name | 4-bromo-5-ethylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway for 4-Bromo-5-ethylthiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a plausible synthetic pathway for 4-Bromo-5-ethylthiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process beginning with the commercially available 2-ethylthiophene. The pathway involves regioselective functionalization of the thiophene ring to introduce the desired bromo and carboxylic acid substituents.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a three-step sequence starting from 2-ethylthiophene. This strategy focuses on the introduction of the carboxyl group, followed by a regioselective bromination.
A plausible synthetic route is as follows:
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Formylation of 2-Ethylthiophene: The synthesis commences with the Vilsmeier-Haack formylation of 2-ethylthiophene to introduce a formyl group at the 5-position, yielding 5-ethylthiophene-2-carbaldehyde.
-
Oxidation of 5-Ethylthiophene-2-carbaldehyde: The aldehyde is then oxidized to the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid.
-
Bromination of 5-Ethylthiophene-2-carboxylic acid: The final step involves the regioselective bromination of 5-ethylthiophene-2-carboxylic acid to yield the target molecule, this compound. The directing effects of the electron-withdrawing carboxylic acid group at the 2-position and the electron-donating ethyl group at the 5-position synergistically favor the introduction of the bromine atom at the 4-position.
Experimental Protocols
Step 1: Synthesis of 5-Ethylthiophene-2-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like 2-ethylthiophene.
-
Reagents and Solvents:
-
2-Ethylthiophene
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-dichloroethane as solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, a solution of N,N-dimethylformamide in the chosen solvent is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise to the cooled DMF solution, maintaining the temperature below 10 °C. The mixture is stirred for approximately 30 minutes to form the Vilsmeier reagent.
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A solution of 2-ethylthiophene in the same solvent is then added dropwise to the reaction mixture.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution.
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The aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product, 5-ethylthiophene-2-carbaldehyde, can be purified by column chromatography on silica gel.
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Step 2: Synthesis of 5-Ethylthiophene-2-carboxylic acid (Oxidation)
The oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. A common and effective method involves the use of silver nitrate in an alkaline medium.
-
Reagents and Solvents:
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5-Ethylthiophene-2-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
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Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a flask, 5-ethylthiophene-2-carbaldehyde is dissolved in ethanol.
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An aqueous solution of silver nitrate is added to the flask.
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An aqueous solution of sodium hydroxide is then added dropwise to the mixture at room temperature, followed by stirring for 1.5 to 2 hours.[1]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the silver precipitate.
-
The filtrate is acidified with hydrochloric acid to precipitate the carboxylic acid.
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The precipitated 5-ethylthiophene-2-carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like aqueous ethanol.[1]
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Step 3: Synthesis of this compound (Bromination)
The final step is the regioselective bromination of 5-ethylthiophene-2-carboxylic acid. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering good regioselectivity.
-
Reagents and Solvents:
-
5-Ethylthiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or a mixture of acetic acid and chloroform as solvent
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
5-Ethylthiophene-2-carboxylic acid is dissolved in the chosen solvent in a reaction flask protected from light.
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N-Bromosuccinimide (1.0 to 1.1 equivalents) is added portionwise to the solution at room temperature.
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The reaction mixture is stirred at room temperature for several hours, or until TLC analysis indicates the completion of the reaction.
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The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
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The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
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Quantitative Data
The following table summarizes hypothetical quantitative data for the proposed synthesis, based on typical yields for similar reactions found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 2-Ethylthiophene | 5-Ethylthiophene-2-carbaldehyde | 112.19 | 0.1 | 14.02 | 11.22 | 80 |
| 2 | 5-Ethylthiophene-2-carbaldehyde | 5-Ethylthiophene-2-carboxylic acid | 140.19 | 0.08 | 12.50 | 10.00 | 80 |
| 3 | 5-Ethylthiophene-2-carboxylic acid | This compound | 156.20 | 0.064 | 14.98 | 11.24 | 75 |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the synthesis pathway.
Caption: Proposed synthesis pathway for this compound.
References
Spectroscopic and Synthetic Guide to 4-Bromo-5-ethylthiophene-2-carboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a generalized synthetic approach for the characterization of 4-Bromo-5-ethylthiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and established principles of spectroscopic analysis to present a predictive and methodological framework.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of similar compounds and the known chemical shift and vibrational frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| -COOH | 12.0 - 13.0 | Singlet (broad) | - |
| Thiophene-H | 7.5 - 7.8 | Singlet | - |
| -CH₂- | 2.8 - 3.1 | Quartet | ~7.5 |
| -CH₃ | 1.2 - 1.5 | Triplet | ~7.5 |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-COOH (Thiophene) | 140 - 145 |
| C-Br (Thiophene) | 110 - 115 |
| C-H (Thiophene) | 130 - 135 |
| C-CH₂CH₃ (Thiophene) | 150 - 155 |
| -CH₂- | 22 - 26 |
| -CH₃ | 13 - 16 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |
| C-H (Aromatic/Ethyl) | 2850 - 3100 | Medium |
| C=C (Thiophene Ring) | 1400 - 1550 | Medium |
| C-O (Carboxylic Acid) | 1200 - 1300 | Strong |
| C-Br | 500 - 600 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 233.9/235.9 | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| [M-OH]⁺ | 216.9/218.9 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 188.9/190.9 | Loss of carboxylic acid group |
| [M-C₂H₅]⁺ | 204.9/206.9 | Loss of ethyl group |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.
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Data Acquisition:
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¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using the same instrument. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans will be necessary compared to ¹H NMR.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference. Integrate the signals in the ¹H spectrum and determine the multiplicities and coupling constants.
Infrared (IR) Spectroscopy
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Sample Preparation:
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Solid Sample (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
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Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis of the brominated thiophene, derivatization to a more volatile ester form (e.g., methyl ester) is recommended.
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Derivatization (Esterification): React the carboxylic acid with a suitable esterifying agent (e.g., diazomethane or methanol with an acid catalyst) to form the methyl ester.
-
Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent such as hexane or ethyl acetate.
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GC Separation:
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Column: Use a non-polar capillary column (e.g., DB-5ms).
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Injection: Inject 1 µL of the sample solution in splitless mode.
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Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-15 °C/min to a final temperature of 250-280 °C.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the derivatized compound and analyze its mass spectrum. Look for the molecular ion peak and characteristic fragmentation patterns.
Synthetic and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carboxylic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-Bromo-5-ethylthiophene-2-carboxylic acid. The information is curated for researchers, scientists, and professionals involved in drug discovery and development, with a focus on delivering precise data and methodological insights.
Chemical Identity and Structure
This compound is a substituted thiophene derivative. The structural arrangement consists of a central thiophene ring, which is an aromatic five-membered heterocycle containing a sulfur atom. This ring is substituted with a bromine atom at the 4-position, an ethyl group at the 5-position, and a carboxylic acid group at the 2-position.
Molecular Structure:
The precise arrangement of these functional groups dictates the compound's chemical reactivity and potential biological activity. The presence of the carboxylic acid group provides a site for esterification or amidation, while the bromine atom can participate in various cross-coupling reactions, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 40477-61-0[1] |
| Molecular Formula | C₇H₇BrO₂S[1][2] |
| Molecular Weight | 235.11 g/mol [1][2] |
| SMILES | CCC1=C(C=C(S1)C(=O)O)Br[3] |
| InChI | InChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10)[3] |
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The table below summarizes the available information. Further experimental determination is recommended for precise values.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP (Predicted) | 3.0 | [3] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a general synthetic approach can be inferred from the synthesis of structurally related compounds. A plausible synthetic route would involve the bromination of 5-ethylthiophene-2-carboxylic acid.
Hypothetical Experimental Protocol for Synthesis:
Reaction: Bromination of 5-ethylthiophene-2-carboxylic acid.
Materials:
-
5-ethylthiophene-2-carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 5-ethylthiophene-2-carboxylic acid in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a generalized protocol and would require optimization for specific yields and purity.
Potential Biological Activity and Signaling Pathways
While no specific biological activities for this compound have been documented, the thiophene scaffold is a common motif in many biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Recent studies on benzo[b]thiophene-3-carboxylic acid derivatives have shown their potential as anticancer agents by targeting the RhoA/ROCK signaling pathway.[4] This pathway is crucial in regulating cellular processes such as adhesion, migration, and proliferation, and its dysregulation is often implicated in tumor growth and metastasis.[4][5]
Hypothetical Signaling Pathway Inhibition:
Based on the activity of related compounds, it is plausible that this compound could act as an inhibitor of the RhoA/ROCK signaling pathway. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition.
Caption: Hypothetical inhibition of the RhoA/ROCK signaling pathway by this compound.
In this proposed mechanism, the compound could potentially bind to and inhibit the activity of ROCK (Rho-associated coiled-coil containing protein kinase), a key downstream effector of RhoA.[5] Inhibition of ROCK would prevent the phosphorylation of its substrates, thereby disrupting the signaling cascade that leads to cytoskeletal reorganization and other cellular processes critical for cancer cell motility and proliferation.[5]
Conclusion
This compound is a valuable chemical intermediate with potential applications in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activities are currently limited, its structural features suggest it could be a promising scaffold for the development of novel therapeutics, potentially as an inhibitor of the RhoA/ROCK signaling pathway. Further research is warranted to fully elucidate its chemical behavior, synthetic accessibility, and pharmacological profile. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. Inhibition of RhoA/ROCK signaling pathway promotes the apoptosis of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]
- 3. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 4. What are RHOA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carboxylic Acid (CAS 40477-61-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is publicly available for 4-Bromo-5-ethylthiophene-2-carboxylic acid. This guide synthesizes the available information for the specified compound and supplements it with data from closely related analogs, such as 4-bromo-5-methylthiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid. All data pertaining to analogs is explicitly identified and should be interpreted with caution.
Chemical Identity and Properties
This compound is a substituted thiophene carboxylic acid. Its chemical structure consists of a thiophene ring brominated at the 4-position, with an ethyl group at the 5-position and a carboxylic acid group at the 2-position.
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40477-61-0 | - |
| Molecular Formula | C₇H₇BrO₂S | [1][2] |
| Molecular Weight | 235.11 g/mol | [1] |
| IUPAC Name | This compound | - |
| SMILES | CCC1=C(C=C(S1)C(=O)O)Br | [3] |
| Predicted XlogP | 3.0 | [3] |
| Predicted Collision Cross Section ([M-H]⁻) | 142.2 Ų | [3] |
Synthesis and Spectroscopic Characterization
While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks |
| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet), a singlet for the thiophene proton, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, four distinct signals for the thiophene ring carbons (including the carbon bearing the bromine and the carboxyl group), and a signal for the carbonyl carbon. |
| IR Spectroscopy | Characteristic broad O-H stretch for the carboxylic acid, a strong C=O stretch, C-H stretches for the ethyl group, and absorptions related to the thiophene ring and C-Br bond. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine. |
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are not publicly documented. However, research on derivatives of the related compound, 5-bromothiophene-2-carboxylic acid, suggests that this class of molecules holds potential in drug discovery.
Derivatives of 5-bromothiophene-2-carboxylic acid have been investigated for their antibacterial and spasmolytic activities. For instance, 2-ethylhexyl 5-arylthiophene-2-carboxylates, synthesized from 5-bromothiophene-2-carboxylic acid, have shown promising in vitro activity against Salmonella Typhi.[4] Other studies have demonstrated the spasmolytic effects of different ester derivatives of 5-bromothiophene-2-carboxylic acid.[5]
These findings suggest that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile.
Hazards and Safety Information
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazard assessment of the closely related compound, 4-bromo-5-methylthiophene-2-carboxylic acid, the following hazards can be anticipated.[6]
Table 3: GHS Hazard Classification for the Analog 4-Bromo-5-methylthiophene-2-carboxylic acid
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Precautionary Measures:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols for Related Compounds
While specific experimental protocols for this compound are unavailable, the following sections detail methodologies for the synthesis and biological evaluation of derivatives of the closely related 5-bromothiophene-2-carboxylic acid. These can serve as a starting point for the design of experiments involving the title compound.
General Synthesis of Thiophene-Carboxamide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from a thiophene carboxylic acid, which could be adapted for this compound.
Caption: General workflow for the synthesis of thiophene-carboxamide derivatives.
Suzuki Cross-Coupling Reaction of a Bromothiophene Carboxylate
This protocol outlines the Suzuki cross-coupling reaction, a common method for forming carbon-carbon bonds, which could be applied to derivatives of this compound.
Caption: Workflow for a Suzuki cross-coupling reaction of a bromothiophene ester.
Potential Signaling Pathways
Given the lack of biological data for this compound, no specific signaling pathways can be definitively associated with it. However, based on the antibacterial activity of related compounds against S. Typhi, a potential mechanism of action could involve the inhibition of essential bacterial enzymes. For example, some antibacterial agents target DNA gyrase, an enzyme crucial for DNA replication.
Caption: Hypothetical signaling pathway for antibacterial action.
Conclusion
This compound (CAS 40477-61-0) is a chemical compound with limited publicly available experimental data. Its structural similarity to other biologically active thiophene derivatives suggests its potential as a scaffold in medicinal chemistry, particularly in the development of antibacterial and spasmolytic agents. This guide provides a summary of the available information and highlights areas where further research is needed to fully characterize its properties, biological activities, and potential applications. Researchers are encouraged to use the provided information on related compounds as a foundation for designing new studies on this specific molecule.
References
- 1. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]
- 2. 4-BROMO-5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 40477-61-0 [chemicalbook.com]
- 3. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of the Bromine Atom in 4-Bromo-5-ethylthiophene-2-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 4-Bromo-5-ethylthiophene-2-carboxylic acid, a versatile building block in organic synthesis. The presence of the bromine atom on the thiophene ring opens up a wide array of possibilities for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This document details the expected reactivity in key transformations, provides representative experimental protocols based on closely related systems, and presents data in a structured format for easy comparison.
Core Concepts: Reactivity of the C-Br Bond
The bromine atom at the 4-position of the thiophene ring in this compound is susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in many cross-coupling reactions. The reactivity of this C(sp²)-Br bond is influenced by the electronic properties of the thiophene ring and the substituents. The electron-withdrawing carboxylic acid group at the 2-position and the electron-donating ethyl group at the 5-position modulate the electron density of the ring, thereby influencing the rate and efficiency of the catalytic cycle.
Based on studies of similarly substituted bromothiophenes, the bromine atom at the 4-position is expected to readily participate in a variety of palladium-catalyzed cross-coupling reactions, making it a valuable handle for molecular elaboration.
Key Cross-Coupling Reactions and Expected Reactivity
The bromine atom in this compound is a prime candidate for several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While specific data for this exact molecule is limited in the public domain, the reactivity can be inferred from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. It is anticipated that this compound will efficiently couple with a variety of aryl and heteroaryl boronic acids or esters. Studies on 4,5-dibromothiophene-2-carboxaldehyde have shown that the bromine at the 4-position is reactive towards Suzuki coupling[1].
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The bromine atom in the target molecule is expected to undergo Sonogashira coupling with various alkynes, providing access to substituted alkynylthiophenes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. It is expected that this compound can be coupled with a range of primary and secondary amines to yield the corresponding 4-aminothiophene derivatives[2][3][4][5][6].
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table summarizes representative yields for Suzuki coupling reactions of a closely related compound, 5-bromothiophene-2-carboxylic acid derivatives, to provide an estimate of the expected efficiency of such transformations[7].
| Coupling Partner (Arylboronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 68 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 66 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 69 |
| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 56 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 55 |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | 16 | 63 |
Data is for the coupling of phenethyl 5-bromothiophene-2-carboxylate with various arylboronic acids.
Experimental Protocols
The following are detailed, representative methodologies for key cross-coupling reactions. These protocols are based on established procedures for structurally similar bromothiophenes and should serve as a starting point for the optimization of reactions with this compound.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde[1].
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Add a degassed 6:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and partition between diethyl ether and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Sonogashira Coupling
This protocol is a general procedure for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).
-
Add the anhydrous solvent (THF or DMF) and the amine base (e.g., triethylamine, 3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 3: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides[2][3][4][5][6].
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos or other suitable phosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.4 equivalents).
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous solvent (toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the core concepts of the key cross-coupling reactions discussed in this guide.
References
- 1. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties of 4-Bromo-5-ethylthiophene-2-carboxylic acid. It also outlines a detailed experimental protocol for a common synthetic application and presents a conceptual signaling pathway to illustrate its potential therapeutic relevance based on the known biological activities of similar thiophene derivatives.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO₂S | [1][2][3] |
| Molecular Weight | 235.11 g/mol | [1] |
| Monoisotopic Mass | 233.93501 Da | [2] |
| CAS Number | 40477-61-0 | [1][3][4] |
Experimental Protocol: Suzuki Cross-Coupling Reaction
Substituted bromothiophenes are valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to generate more complex molecules with potential biological activities. The following protocol describes a typical Suzuki cross-coupling reaction using a bromothiophene carboxylic acid derivative as a starting material. This reaction is a powerful method for forming carbon-carbon bonds.[1]
Objective: To synthesize a 4-aryl-5-ethylthiophene-2-carboxylic acid derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a degassed mixture of 1,4-dioxane and water.
-
Addition of Reagents: Add the base (2 equivalents) to the reaction mixture, followed by the palladium catalyst (0.05 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to a specified temperature (typically between 80-100 °C) and stir for the required reaction time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-5-ethylthiophene-2-carboxylic acid derivative.
Conceptual Signaling Pathway and Experimental Workflow
Thiophene derivatives have been investigated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[5][6][7][8] The following diagrams illustrate a conceptual workflow for the synthesis and screening of a novel thiophene-based compound and a hypothetical signaling pathway for its anti-inflammatory action.
Caption: Experimental workflow for the synthesis and biological evaluation of a novel thiophene derivative.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a thiophene derivative.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 3. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]
- 4. 4-BROMO-5-ETHYL-THIOPHENE-2-CARBOXYLIC ACID | 40477-61-0 [chemicalbook.com]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-5-ethylthiophene-2-carboxylic acid, a specialty chemical pertinent to research and development in the pharmaceutical and chemical industries. This document details its commercial availability, physicochemical properties, and potential synthetic applications.
Core Compound Information
This compound is a substituted thiophene derivative. The presence of a carboxylic acid group, a bromine atom, and an ethyl group on the thiophene ring makes it a versatile building block for the synthesis of more complex molecules.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 40477-61-0 |
| Chemical Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol |
| Synonyms | 4-bromo-5-ethyl-2-thenoic acid, 4-bromo-5-ethyl-thiophene-2-carboxylic acid |
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, indicating its accessibility for research and development purposes. The following table summarizes a selection of known suppliers. Pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Website | Notes |
| P&S Chemicals | pschemicals.com | Inquire for quotation. |
| ChemicalBook | chemicalbook.com | Lists multiple suppliers. |
| Oakwood Chemical | oakwoodchemical.com | Provides product details and allows for inquiries. |
| 2a biotech | 2abiotech.com | Lists the product with CAS number. |
| Chemical-Suppliers.com | chemical-suppliers.com | Provides a price range of $120.00 - $290.00 for 100 mg.[1] |
| Matrix Scientific | matrixscientific.com | Provides a Safety Data Sheet. |
Physicochemical and Safety Data
Quantitative data for this compound is primarily available from safety data sheets and chemical databases. The following tables summarize key physical, chemical, and safety information.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO₂S | P&S Chemicals[2], Oakwood Chemical[3] |
| Molecular Weight | 235.11 g/mol | Oakwood Chemical[3] |
| Purity | 96%+ | 2a biotech |
Note: Experimental data on properties such as melting point, boiling point, and density are not consistently available across public sources. Researchers should refer to the Certificate of Analysis (CoA) provided by the supplier upon purchase for lot-specific data.
Safety and Handling
A Safety Data Sheet (SDS) from Matrix Scientific provides essential safety information. Users should always consult the full SDS before handling this chemical.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Experimental Protocols and Synthetic Utility
Thiophene derivatives are significant in drug development due to their wide range of pharmacological activities.[4] The structural motifs present in this compound suggest its utility as an intermediate in the synthesis of novel therapeutic agents. For instance, similar bromothiophene precursors are utilized in Suzuki cross-coupling reactions to form carbon-carbon bonds, a common strategy in the synthesis of bioactive molecules.[5]
Hypothetical Esterification Protocol
The carboxylic acid moiety can be readily converted to an ester, which is a common step to modify solubility or to protect the carboxylic acid during subsequent reaction steps. The following is a generalized protocol based on the esterification of 5-bromothiophene-2-carboxylic acid.
Reaction: this compound + Alcohol --(Coupling Agent, Catalyst)--> Ester Derivative
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Dissolve this compound and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical procurement and research workflow for this compound and a hypothetical signaling pathway where a derivative of this compound might act.
Procurement and Research Workflow
Caption: Procurement and R&D workflow for this compound.
Hypothetical Role in a Signaling Pathway
This diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase in a cellular signaling pathway, a common mechanism of action for many modern drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway by a thiophene derivative.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the expected thermal stability and decomposition profile of 4-Bromo-5-ethylthiophene-2-carboxylic acid. Due to the absence of specific experimental data in publicly available literature for this compound, this guide synthesizes information from related thiophene derivatives, brominated aromatic compounds, and carboxylic acids to project its thermal behavior. Detailed, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to enable researchers to determine the precise thermal properties of this molecule. Furthermore, a hypothesized decomposition pathway is proposed based on established chemical principles of similar structures.
Introduction
This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-containing compounds are known for their diverse biological activities and unique electronic properties. The presence of a carboxylic acid group, a bromine atom, and an ethyl group on the thiophene ring influences the molecule's polarity, reactivity, and stability. Understanding the thermal stability of this compound is crucial for determining its shelf-life, processing conditions, and compatibility with other substances in various formulations.
Predicted Thermal Properties
While specific experimental data for this compound is not available, an estimation of its thermal properties can be made by examining related compounds.
-
Thiophene Derivatives: Arenethiophene oligomers have been shown to exhibit a 5% weight loss in a range of 361°C to 435°C, indicating high thermal stability of the thiophene ring itself.[1]
-
Carboxylic Acids: The thermal behavior of carboxylic acids is largely influenced by intermolecular hydrogen bonding. Differential Scanning Calorimetry (DSC) is a common technique used to study the solid-liquid phase equilibria of carboxylic acids.[2][3]
-
Brominated Compounds: The presence of a bromine atom can influence the decomposition pathway. For instance, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid has a decomposition temperature between 158-162°C.[4]
Based on these related structures, it is anticipated that the initial thermal events for this compound will involve melting, followed by decomposition at a higher temperature. The decomposition is likely to be a multi-stage process, initiated by either decarboxylation or cleavage of the carbon-bromine bond.
Table 1: Predicted Quantitative Thermal Data
The following table presents a hypothetical summary of the expected thermal properties of this compound, based on analogous compounds. These values should be experimentally verified.
| Parameter | Predicted Value Range | Analytical Technique | Reference Compounds |
| Melting Point (Tm) | 150 - 200 °C | DSC | Substituted carboxylic acids |
| Onset of Decomposition (Tonset) | 200 - 300 °C | TGA | Brominated heterocyclic carboxylic acids[4] |
| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 350 °C | TGA | General thiophene derivatives and brominated aromatics |
Experimental Protocols
To accurately determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.[5]
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Use an empty pan as a reference.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (Tmax).[5]
-
Quantify the mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions, such as glass transitions or solid-solid phase changes.[6][7]
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan in the DSC cell.
-
Use an empty, sealed aluminum pan as a reference.
-
Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from 25 °C to a temperature approximately 20-30 °C above the anticipated melting point at a rate of 10 °C/min. This scan removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C to observe crystallization behavior.
-
Second Heating Scan: Heat the sample again at 10 °C/min to the same maximum temperature to obtain a clear melting endotherm.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point (Tm) from the peak of the endothermic event on the second heating scan.
-
Observe any other thermal events, such as glass transitions (a step change in the baseline) or exothermic crystallization peaks on cooling.[6]
-
Visualization of Methodologies and Pathways
Experimental Workflow
The logical flow for characterizing the thermal properties of this compound is outlined below.
Hypothesized Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through several steps. Theoretical studies on thiophene pyrolysis suggest that C-S bond cleavage is a dominant initial step at high temperatures.[8][9] However, in a substituted thiophene carboxylic acid, other pathways are also plausible at lower temperatures. The following diagram illustrates a hypothesized decomposition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-5-ethylthiophene-2-carboxylic acid with various arylboronic acids. The Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds, which is of paramount importance in the synthesis of biaryl and heteroaryl compounds for drug discovery and materials science.[1][2][3] Thiophene derivatives, in particular, are key pharmacophores in many approved drugs and are explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]
The following protocols and data are based on established methodologies for structurally similar bromothiophene derivatives and serve as a robust starting point for the synthesis of novel 4-aryl-5-ethylthiophene-2-carboxylic acid derivatives.[1][7][8][9]
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide, catalyzed by a palladium(0) complex.[2][10] The general transformation for this compound is depicted below:
Figure 1: General Suzuki cross-coupling of this compound with an arylboronic acid.
Experimental Protocols
The following is a generalized protocol for the Suzuki cross-coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for specific arylboronic acids to achieve optimal yields.
Protocol 1: General Suzuki Coupling Using Pd(PPh₃)₄
This protocol employs the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
-
Solvent Addition:
-
Degas the 1,4-dioxane/water (4:1) solvent mixture by bubbling with inert gas for at least 20 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-ethylthiophene-2-carboxylic acid derivative.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki cross-coupling reactions of various bromothiophene derivatives. This data can serve as a valuable guide for optimizing the reaction of this compound.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 72 | [12] |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | Good | [9] |
| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate | [7] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good | [11] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Generic Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃/K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | - | [13] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction protocol described above.
Caption: Workflow for the Suzuki cross-coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
This diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-Bromo-5-ethylthiophene-2-carboxylic acid. Thiophene-based compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological properties.[1] The functionalization of the thiophene ring allows for the creation of diverse molecular architectures with potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2]
The protocols detailed below are based on established methods for the derivatization of analogous brominated thiophene carboxylic acids and can be adapted for this compound to explore new chemical space for drug discovery.
I. Synthesis of Ester and Amide Derivatives
A common and effective strategy for creating derivatives of carboxylic acids is through the formation of esters and amides. These reactions are generally high-yielding and allow for the introduction of a wide variety of functional groups.
A. General Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel thiophene derivatives.
Caption: General workflow for the synthesis and development of novel thiophene derivatives.
B. Experimental Protocol: Synthesis of Amide Derivatives
This protocol describes the synthesis of an amide derivative by reacting this compound with an amine in the presence of a coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., morpholine, 2-aminothiazole)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Thionyl chloride (SOCl₂)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure using DCC as a coupling agent:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).[3]
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir for 30 minutes.[3]
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.4 eq) in anhydrous DCM.
-
Slowly add the DCC solution to the carboxylic acid solution at 0°C over 5 minutes.[3]
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction with distilled water.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure using Thionyl Chloride:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add thionyl chloride (SOCl₂) (1.45 eq) dropwise over 30 minutes.[3]
-
Reflux the mixture for 4 hours.[3]
-
Remove the solvent and excess SOCl₂ by rotary evaporation to yield the acyl chloride.[3]
-
Wash the solid product with DCM to remove any traces of SOCl₂. The product should be used immediately in the next step.[3]
-
Dissolve the acyl chloride in DCM and add the desired amine and triethylamine (TEA).
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, wash the reaction mixture with water, dry the organic layer, and purify as described above.
II. Synthesis of Biaryl Derivatives via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of biaryl derivatives.[4] This reaction couples the brominated thiophene with various arylboronic acids.
A. Experimental Protocol: Suzuki Cross-Coupling Reaction
Materials:
-
Esterified 4-Bromo-5-ethylthiophene-2-carboxylate (e.g., pentyl or 2-ethylhexyl ester)
-
Arylboronic acid (e.g., (4-(methoxycarbonyl)phenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the esterified 4-Bromo-5-ethylthiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).[5]
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 or 6:1 ratio).[4][5]
-
Stir the reaction mixture at 90°C and monitor its progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl derivative.
B. Quantitative Data from Analogous Syntheses
The following table summarizes the yields for Suzuki cross-coupling reactions of analogous 5-bromothiophene-2-carboxylate derivatives with various arylboronic acids. These values can serve as a benchmark for the expected yields when using this compound derivatives.
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pentyl 5-phenylthiophene-2-carboxylate | 71.5 | [4] |
| 2 | 4-Methylphenylboronic acid | Pentyl 5-(p-tolyl)thiophene-2-carboxylate | 75 | [4] |
| 3 | 4-Methoxyphenylboronic acid | Pentyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | 80.2 | [4] |
| 4 | 3-Nitrophenylboronic acid | Pentyl 5-(3-nitrophenyl)thiophene-2-carboxylate | 65 | [4] |
| 5 | 2,4-Difluorophenylboronic acid | Pentyl 5-(2,4-difluorophenyl)thiophene-2-carboxylate | 70.2 | [4] |
| 6 | 4-(trifluoromethyl)phenylboronic acid | 2-ethylhexyl 5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate | 79.1 | [5] |
| 7 | 4-chlorophenylboronic acid | 2-ethylhexyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 75.2 | [5] |
III. Potential Biological Activities and Signaling Pathways
Thiophene derivatives have shown promise as anticancer agents by modulating various signaling pathways. For instance, some 2-bromo-5-substituted thiophenes have demonstrated cytotoxicity by activating caspases and suppressing Bcl-2.[3]
A. Hypothetical Signaling Pathway for Anticancer Activity
The following diagram illustrates a potential mechanism of action for a novel thiophene derivative as an anticancer agent, targeting a generic receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway by a novel thiophene derivative.
B. Spasmolytic Activity Data
Derivatives of 5-bromothiophene-2-carboxylate have also been evaluated for their spasmolytic activity. The table below shows the EC₅₀ values for the relaxation of K⁺-induced contractions in isolated rat duodenum.
| Compound ID | R Group on Aryl Ring | EC₅₀ (µM) | Reference |
| 10b | 4-chloro | 2.13 | [4] |
| 10c | 4-fluoro | 3.14 | [4] |
| 10d | 3,4-dichloro | 1.26 | [4] |
| 10e | 4-bromo | 2.89 | [4] |
These data suggest that derivatives of this compound could also be screened for their potential as spasmolytic agents.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted and optimized by qualified researchers based on the specific reactivity of this compound and its derivatives. All experiments should be conducted with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 4-bromo-5-ethylthiophene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established chemical literature and are suitable for laboratory-scale synthesis.
Introduction
This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Its esterification is a fundamental transformation that allows for the introduction of various alkyl or aryl groups, modifying the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document details two primary methods for this conversion: the Steglich esterification for mild reaction conditions and the classic Fischer-Speier esterification for a more traditional approach.
Chemical Properties and Data
A summary of the physical and chemical properties of the starting material is provided below for reference.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 40477-61-0[1] |
| Molecular Formula | C₇H₇BrO₂S[1] |
| Molecular Weight | 235.11 g/mol [1] |
| MDL Number | MFCD03422295[1] |
Experimental Protocols
Two reliable methods for the esterification of this compound are presented. The choice of method may depend on the scale of the reaction, the desired purity of the product, and the sensitivity of the alcohol used.
Protocol 1: Steglich Esterification
This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing for the reaction to proceed under mild conditions.[2][3][4] This is particularly advantageous for preventing side reactions.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired alcohol (1.0-1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is then transferred to a separatory funnel and washed sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude ester can be further purified by column chromatography on silica gel.
Expected Yield: 70-85%
Protocol 2: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification method that is often driven to completion by using a large excess of the alcohol and removing the water formed during the reaction.[5][6]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.
-
Carefully wash the organic solution with water, followed by a saturated NaHCO₃ solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product can be purified by distillation under reduced pressure or by column chromatography.
Expected Yield: 60-80%
Reaction Workflows
The following diagrams illustrate the general workflows for the Steglich and Fischer-Speier esterification protocols.
Caption: Workflow for Steglich Esterification.
Caption: Workflow for Fischer-Speier Esterification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DCC is a potent skin sensitizer; handle with extreme care.
-
Concentrated acids are corrosive and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of "4-Bromo-5-ethylthiophene-2-carboxylic acid." This versatile building block is a key intermediate in the synthesis of various biologically active molecules and functional materials. The methodologies described herein focus on widely-used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions.
Introduction
The thiophene scaffold is a privileged heterocycle in medicinal chemistry and materials science. Functionalization of the thiophene ring allows for the fine-tuning of molecular properties, making it a crucial strategy in the development of novel compounds. "this compound" offers multiple reaction sites for diversification. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
It is important to note that the presence of the carboxylic acid moiety can interfere with some cross-coupling reactions, primarily due to its acidic proton, which can react with basic reagents. Therefore, a common strategy involves the protection of the carboxylic acid, typically as an ester, prior to the palladium-catalyzed reaction. The following protocols will address both the direct use of the carboxylic acid and the use of its esterified form, drawing upon established procedures for structurally related substrates.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the functionalization of thiophene carboxylic acids, esterification of the carboxylic acid group is often performed to prevent side reactions and improve yields.[1]
Data Presentation: Suzuki-Miyaura Coupling of Esterified 4-Bromo-5-ethylthiophene-2-carboxylate
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 71.5[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75[1] |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80.2[1] |
| 4 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 65[1] |
| 5 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 70.2[1] |
Note: The yields are based on studies with pentyl 5-bromothiophene-2-carboxylate and may vary for the ethyl-substituted analogue.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Esterification of this compound (General Procedure)
-
To a solution of this compound (1.0 equiv.) in dichloromethane (DCM), add the corresponding alcohol (e.g., ethanol, 3.0 equiv.).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Step 2: Suzuki-Miyaura Coupling of Ethyl 4-Bromo-5-ethylthiophene-2-carboxylate
-
In a reaction vessel, combine ethyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), potassium phosphate (K₃PO₄, 2.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
II. Heck Reaction
The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for introducing vinyl groups onto the thiophene ring.
Data Presentation: Heck Reaction of Bromo-thiophenes with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | ~70-85 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | ~75-90 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMF/H₂O | 95 | 8 | ~83 |
| 4 | Acrylonitrile | Pd/C (5) | - | NaOAc | NMP | 140 | 6 | ~60-75 |
Note: Yields are generalized from protocols for various bromothiophenes and may require optimization.
Experimental Protocol: Heck Reaction
Assuming prior esterification to Ethyl 4-Bromo-5-ethylthiophene-2-carboxylate:
-
In a Schlenk flask, combine ethyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add anhydrous dimethylformamide (DMF), followed by triethylamine (Et₃N, 1.5 equiv.).
-
Add the alkene (e.g., styrene or methyl acrylate, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours or until completion.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.
Data Presentation: Sonogashira Coupling of Bromo-thiophenes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 4 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 70 | 6 | ~80-90 |
| 3 | 1-Heptyne | PdCl₂(CH₃CN)₂ (15) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | ~70-85 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | DMF | 80 | 5 | ~75-88 |
Note: Yields are based on general protocols for bromothiophenes and may require optimization.
Experimental Protocol: Sonogashira Coupling
Assuming prior esterification to Ethyl 4-Bromo-5-ethylthiophene-2-carboxylate:
-
To a dry Schlenk flask under an inert atmosphere, add ethyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Add an anhydrous solvent such as tetrahydrofuran (THF) or toluene.
-
Add an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction mixture at the specified temperature (e.g., 65 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the solution with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the synthesis of arylamines.
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | ~80-95 |
| 2 | Aniline | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | t-BuOH | 100 | 12 | ~75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 8 | ~85-98 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | DavePhos (6) | LiHMDS | Toluene | 90 | 24 | ~70-85 |
Note: Yields are generalized from protocols for various aryl bromides and will likely require optimization for the specific thiophene substrate.
Experimental Protocol: Buchwald-Hartwig Amination
Assuming prior esterification to Ethyl 4-Bromo-5-ethylthiophene-2-carboxylate:
-
In a glovebox, charge a reaction tube with ethyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) with stirring for the required time.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
V. Cyanation
Palladium-catalyzed cyanation of aryl halides is a valuable method for the introduction of a nitrile group, which is a versatile precursor for various functional groups such as carboxylic acids, amides, and amines.
Data Presentation: Cyanation of Aryl Bromides
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | - | DMAc | 120 | 5 | 83-96[2] |
| 2 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 80 | 6 | ~70-90 |
| 3 | KCN | Pd₂(dba)₃ (2) | dppf (4) | CuI (10) | Toluene | 110 | 12 | ~65-85 |
| 4 | TMSCN | Pd(OAc)₂ (5) | Xantphos (10) | - | Dioxane | 100 | 24 | ~70-88 |
Note: Yields are generalized from protocols for various aryl bromides. The use of the non-toxic K₄[Fe(CN)₆] is a greener alternative.[2]
Experimental Protocol: Cyanation
Assuming prior esterification to Ethyl 4-Bromo-5-ethylthiophene-2-carboxylate:
-
In a reaction vessel, combine ethyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 mol%), and potassium ferrocyanide (K₄[Fe(CN)₆], 0.4 equiv.).
-
Add dimethylacetamide (DMAc).
-
Degas the mixture and heat it to 120 °C with stirring for 5 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed functionalization of "this compound" provides a powerful and versatile platform for the synthesis of a diverse range of substituted thiophene derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. It is recommended to perform a preliminary esterification of the carboxylic acid to ensure optimal yields and minimize side reactions in the subsequent cross-coupling steps. The specific reaction conditions may require further optimization depending on the substrate and the desired product.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes and Protocols: 4-Bromo-5-ethylthiophene-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Bromo-5-ethylthiophene-2-carboxylic acid as a key building block in the synthesis of biologically active compounds. This document outlines its role in the development of potential therapeutics, including experimental protocols and the biological context of its derivatives.
Introduction
This compound is a substituted thiophene derivative that serves as a versatile scaffold in medicinal chemistry. The thiophene ring is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the carboxylic acid group allows for facile derivatization, typically through amide bond formation, while the bromo and ethyl substituents provide opportunities for further structural modifications and can influence the physicochemical properties and biological activity of the final compounds.
This document focuses on the application of this compound in the synthesis of two distinct classes of potential therapeutic agents: pyrazolo[1,5-a]pyrimidine-based MARK inhibitors for neurodegenerative diseases and 2H-chromene derivatives as potential S1P1 receptor agonists.
Synthetic Applications and Experimental Protocols
This compound is primarily utilized as a starting material for the synthesis of more complex molecules. The following protocols are derived from patent literature and demonstrate its utility in key chemical transformations.
Amide Coupling for the Synthesis of Pyrazolo[1,5-a]pyrimidine Precursors
This protocol describes the coupling of this compound with an amine, a crucial step in the synthesis of precursors for pyrazolo[1,5-a]pyrimidine-based MARK inhibitors.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.00 g, 4.25 mmol) and BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) reagent (5.64 g, 12.8 mmol) in anhydrous N,N-Dimethylformamide (DMF) (42.5 mL).
-
Stirring: Stir the solution at room temperature for 5 minutes.
-
Addition of Amine and Base: To the reaction mixture, add the desired amine, for example, tert-butyl [(1R,2S)-2-amino-3,3-difluorocyclohexyl]carbamate (1.07 g, 4.25 mmol), followed by the addition of diisopropylethylamine (1.11 mL, 6.38 mmol).
-
Reaction Progression: Stir the reaction mixture at room temperature for 64 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up and the product is purified using standard techniques such as column chromatography to yield the desired amide.
Esterification for the Synthesis of 2H-Chromene Precursors
This protocol outlines the esterification of this compound, a common first step in a multi-step synthesis of 2H-chromene derivatives.
Experimental Protocol:
-
Reaction Setup: Suspend this compound (800 mg) in methanol (MeOH) (4 mL) in a reaction flask and cool to 0 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride (SOCl₂) (0.50 mL) dropwise to the suspension at 0 °C.
-
Initial Stirring: Stir the reaction mixture at 0 °C for 1 hour.
-
Heating: Warm the reaction to 60 °C and continue stirring for 15 hours.
-
Work-up and Purification: After the reaction is complete, concentrate the solution under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a hexane:EtOAc gradient) to afford the methyl ester.
Biological Applications of Derivatives
While this compound itself is not reported to have direct biological activity, its derivatives have been investigated for their therapeutic potential.
Pyrazolo[1,5-a]pyrimidine Derivatives as MARK Inhibitors
Derivatives of this compound have been synthesized as inhibitors of Microtubule Affinity Regulating Kinase (MARK). MARKs are a family of serine/threonine kinases that are implicated in the hyperphosphorylation of tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Inhibition of MARK is a potential therapeutic strategy to reduce tau pathology.
While specific quantitative data for the final pyrazolo[1,5-a]pyrimidine derivatives from the patent literature is not publicly available, related compounds within this class have shown potent inhibitory activity against various kinases. For instance, other pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory concentrations (IC₅₀) in the nanomolar to low micromolar range against kinases like Pim-1 and TrkA.
Table 1: Representative Biological Activity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors (Related Scaffolds)
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Macrocyclic pyrazolo[1,5-a]pyrimidines | TrkA | 1 - 100 | [1] |
| Substituted amino pyrazolo[1,5-a]pyrimidines | TrkA, TrkB, TrkC | < 1 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Pim-1 | 52,000 (initial hit) | [2] |
2H-Chromene Derivatives as S1P1 Receptor Agonists
The this compound scaffold has also been incorporated into 2H-chromene derivatives, which are being explored as sphingosine-1-phosphate receptor 1 (S1P1) agonists. S1P1 is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from lymph nodes to the peripheral circulation. Agonism at S1P1 leads to the internalization of the receptor, effectively trapping lymphocytes in the lymph nodes. This mechanism of action is the basis for approved multiple sclerosis drugs like fingolimod.
Quantitative biological data for the specific 2H-chromene derivatives synthesized from this compound is not available in the public domain. However, the broader class of 2H-chromene derivatives has been investigated for a variety of biological activities, including anticancer and antimicrobial effects.
Visualizations
Synthetic Workflows
References
Application Notes and Protocols: 4-Bromo-5-ethylthiophene-2-carboxylic acid in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Bromo-5-ethylthiophene-2-carboxylic acid as a monomer for the synthesis of novel conjugated polymers for organic electronic devices. While direct applications of this specific monomer in high-performance devices are not yet widely documented in peer-reviewed literature, its structural features suggest its utility as a valuable building block. The following sections detail its potential use, hypothetical performance data, and generalized experimental protocols for the synthesis and characterization of derived materials.
Introduction to this compound
This compound is a functionalized thiophene derivative. Thiophene-based conjugated polymers are a cornerstone of organic electronics, widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The key structural features of this molecule that make it a promising candidate for these applications are:
-
Thiophene Ring: Forms the backbone of the conjugated system, essential for charge transport.
-
Bromo Group: The bromine atom at the 4-position serves as a reactive site for various cross-coupling reactions, such as Suzuki or Stille coupling, which are fundamental for polymerization.
-
Ethyl Group: The ethyl group at the 5-position can enhance the solubility of the resulting polymer in organic solvents, facilitating solution-based processing and deposition of thin films.
-
Carboxylic Acid Group: The carboxylic acid group at the 2-position can be used for further functionalization, such as esterification to further tune solubility and molecular packing, or it can influence the polymer's energy levels and interfacial properties.
These features allow for the molecular engineering of polymers with tailored optoelectronic properties.
Hypothetical Application in Organic Field-Effect Transistors (OFETs)
A hypothetical donor-acceptor (D-A) conjugated polymer, Poly[(5-ethyl-2-octylcarboxylate-thiophene)-alt-(benzothiadiazole)] (PTEBT) , could be synthesized using a derivative of this compound. In this example, the carboxylic acid is first esterified to improve solubility and prevent side reactions during polymerization.
Table 1: Hypothetical Properties of PTEBT
| Property | Target Value | Significance in OFETs |
| Hole Mobility (μ_h) | > 0.1 cm²/Vs | Determines the switching speed of the transistor. |
| On/Off Ratio | > 10⁵ | The ratio of current in the 'on' state to the 'off' state. |
| HOMO Energy Level | -5.0 to -5.4 eV | Affects charge injection from the electrodes. |
| LUMO Energy Level | -3.0 to -3.4 eV | Relevant for n-type or ambipolar transport. |
| Optical Bandgap (E_g) | 1.8 - 2.2 eV | Influences the polymer's absorption spectrum. |
| Solution Processability | Soluble in common organic solvents (e.g., chloroform, chlorobenzene) | Enables low-cost device fabrication techniques like spin-coating. |
Experimental Protocols
This protocol describes the esterification of the title compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl ester.
Materials:
-
Monomer 1 (Methyl 4-bromo-5-ethylthiophene-2-carboxylate)
-
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2][3]thiadiazole (Benzothiadiazole diboronic ester)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (aqueous solution, 2M)
-
Toluene (anhydrous)
-
Aliquat 336 (phase transfer catalyst)
Procedure:
-
In a Schlenk flask, combine Monomer 1 (1.0 eq), benzothiadiazole diboronic ester (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe, followed by a few drops of Aliquat 336 and the 2M aqueous potassium carbonate solution.
-
Heat the mixture to 90-100 °C and stir vigorously under argon for 24-48 hours.
-
Precipitate the polymer by pouring the hot reaction mixture into a large volume of methanol.
-
Filter the polymer and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Concentrate the polymer solution and precipitate again in methanol.
-
Filter and dry the polymer under vacuum to yield the final product, PTEBT.
Materials:
-
PTEBT polymer solution (e.g., 5 mg/mL in chlorobenzene)
-
Heavily n-doped Si wafer with a 300 nm SiO₂ layer (serves as gate and dielectric)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (for source/drain electrodes)
Procedure:
-
Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by oxygen plasma treatment.
-
Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface.
-
Spin-coat the PTEBT polymer solution onto the prepared substrate at a suitable speed (e.g., 2000 rpm for 60s) to form a thin film.
-
Anneal the film at a temperature optimized for the polymer (e.g., 120 °C) to remove residual solvent and improve morphology.
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes (typically 50 nm thick) on top of the polymer film.
-
Characterize the device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in air.
Visualizations
Caption: Synthetic pathway from the starting material to the hypothetical polymer PTEBT.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET device.
Disclaimer: The application data and protocols provided are hypothetical and based on established principles in organic electronics. They are intended to serve as a starting point for research and development. Actual results will depend on specific experimental conditions and the intrinsic properties of the synthesized materials. Researchers should conduct their own optimization and characterization.
References
Application Notes and Protocols: 4-Bromo-5-ethylthiophene-2-carboxylic acid as a Versatile Building Block for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-ethylthiophene-2-carboxylic acid is a functionalized thiophene monomer that serves as a valuable building block for the synthesis of novel conjugated polymers. Its unique trifunctional nature, featuring a polymerizable bromo group, a versatile carboxylic acid for post-polymerization modification or incorporation into polyester/polyamide backbones, and an ethyl group for solubility enhancement, makes it an attractive candidate for a wide range of applications. These include organic electronics, drug delivery systems, and advanced sensor technologies. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer synthesis.
Key Features and Applications
The strategic positioning of the bromo, ethyl, and carboxylic acid functionalities on the thiophene ring allows for precise control over the resulting polymer's structure and properties.
-
Organic Electronics: The thiophene backbone, when polymerized, forms a conjugated system capable of conducting charge. The ethyl group enhances solubility in organic solvents, facilitating solution-based processing for devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The carboxylic acid group can be used to tune the electronic properties of the polymer or to anchor the polymer to metal oxide surfaces.
-
Drug Delivery: The carboxylic acid moiety provides a convenient handle for the covalent attachment of therapeutic agents, targeting ligands, or biocompatible polymers like polyethylene glycol (PEG). This allows for the creation of sophisticated drug delivery vehicles with controlled release profiles and enhanced biocompatibility.
-
Sensors: The conjugated backbone of polythiophenes often exhibits changes in its optical and electronic properties in response to external stimuli. The carboxylic acid group can act as a recognition site for specific analytes, making polymers derived from this monomer promising materials for chemical and biological sensors.
Data Presentation: Properties of Structurally Similar Polythiophenes
| Property | Poly(3-hexylthiophene) (P3HT) | Poly(3-dodecylthiophene-2,5-diyl) with methyl ester groups (P3DDT-COOMe) |
| Molecular Weight (Mn) (kDa) | 15 - 70[1][2] | ~10-20 (typical for Stille polymerization) |
| Polydispersity Index (PDI) | 1.2 - 2.5[1] | 1.5 - 2.5 (typical for Stille polymerization) |
| Absorption Maximum (λmax) (nm) | 450 - 550 (in film)[1] | ~437 (in film)[3] |
| Optical Band Gap (eV) | ~1.9 - 2.2[1] | ~2.84[3] |
| Hole Mobility (cm²/Vs) | 10⁻⁴ - 10⁻²[1] | Not Reported |
| Conductivity (S/cm) | 10⁻⁵ - 10⁻³ (undoped)[4] | Not Reported |
Note: The properties of polymers derived from this compound are expected to be influenced by the presence of the ethyl group and the carboxylate functionality.
Experimental Protocols
Direct polymerization of this compound is often challenging due to the reactivity of the carboxylic acid proton with common organometallic catalysts. A standard and effective approach involves the protection of the carboxylic acid as an ester prior to polymerization.
Protocol 1: Esterification of this compound
This protocol describes the esterification of the carboxylic acid monomer using a Steglich esterification, a mild and efficient method.
Materials:
-
This compound
-
Methanol (or other desired alcohol), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and the desired alcohol (e.g., methanol, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester, methyl 4-bromo-5-ethylthiophene-2-carboxylate.
Protocol 2: Suzuki Coupling Polymerization of Methyl 4-bromo-5-ethylthiophene-2-carboxylate
This protocol outlines the synthesis of a homopolymer via Suzuki coupling. For this, the monomer needs to be converted to a diboronic ester derivative. A more common approach for creating a polymer from a single monomer is to first synthesize the corresponding boronic acid or ester derivative of the monomer and then polymerize it. Alternatively, a comonomer with two boronic acid or ester groups can be used. This protocol describes the polymerization of the brominated monomer with a diboronic ester comonomer.
Materials:
-
Methyl 4-bromo-5-ethylthiophene-2-carboxylate
-
A suitable comonomer, e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (or another suitable base)
-
Toluene and water (degassed)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine methyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 eq), the diboronic ester comonomer (1.0 eq), and the palladium catalyst [Pd(PPh₃)₄] (2-5 mol%).
-
Add degassed toluene and a degassed 2 M aqueous solution of potassium carbonate.
-
Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for at least 30 minutes.
-
Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere for 24-72 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it extensively with methanol and acetone to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally, chloroform or another suitable solvent to extract the polymer.
-
Precipitate the polymer from the chloroform solution into methanol, filter, and dry under vacuum.
Protocol 3: Stille Coupling Polymerization of Methyl 4-bromo-5-ethylthiophene-2-carboxylate
This protocol describes the polymerization via Stille coupling, which requires a stannylated comonomer.
Materials:
-
Methyl 4-bromo-5-ethylthiophene-2-carboxylate
-
A suitable stannylated comonomer, e.g., 2,5-bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve methyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 eq) and the stannylated comonomer (1.0 eq) in anhydrous and degassed toluene.
-
In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (4-8 mol%) in a small amount of the same solvent.
-
Add the catalyst solution to the monomer solution under an inert atmosphere.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 30 minutes.
-
Heat the mixture to 100-110 °C and stir for 24-72 hours.
-
Follow the workup and purification procedure as described in Protocol 2 (Suzuki Coupling Polymerization).
Visualizations
Caption: Overall experimental workflow.
References
Application Notes and Protocols for the Characterization of 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of "4-Bromo-5-ethylthiophene-2-carboxylic acid," a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Compound Identification and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BrO₂S |
| Molecular Weight | 235.10 g/mol |
| CAS Number | 40477-61-0[1] |
| Appearance | Off-white to pale yellow solid (predicted) |
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthesized product like this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
3.1.1. Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene-H | 7.50 - 7.80 | Singlet | 1H |
| Ethyl-CH₂ | 2.80 - 3.00 | Quartet | 2H |
| Ethyl-CH₃ | 1.20 - 1.40 | Triplet | 3H |
| Carboxylic Acid-OH | 10.0 - 13.0 | Broad Singlet | 1H |
3.1.2. Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 175 |
| Thiophene-C₂ (C-COOH) | 135 - 145 |
| Thiophene-C₅ (C-Ethyl) | 140 - 150 |
| Thiophene-C₃ (C-H) | 130 - 135 |
| Thiophene-C₄ (C-Br) | 115 - 125 |
| Ethyl-CH₂ | 20 - 25 |
| Ethyl-CH₃ | 13 - 16 |
3.1.3. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra using a standard single-pulse sequence. Typically, 16 to 32 scans are sufficient.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Adduct | Predicted m/z |
| Negative ESI | [M-H]⁻ | 232.92773 |
| Positive ESI | [M+H]⁺ | 234.94229 |
| Positive ESI | [M+Na]⁺ | 256.92423 |
Note: The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
3.2.1. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source.
-
Operate in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 5: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibration |
| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching vibration |
| C=C (Thiophene ring) | 1400 - 1500 | Stretching vibration |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching vibration |
| C-Br | 500 - 600 | Stretching vibration |
3.3.1. Experimental Protocol for FTIR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound. A reversed-phase method is typically suitable for this type of molecule.
4.1.1. General HPLC Protocol
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Elemental Analysis
Elemental analysis is a fundamental technique to confirm the empirical formula of a compound by determining the percentage composition of its constituent elements.
Table 6: Theoretical Elemental Composition
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 35.77 |
| Hydrogen | H | 3.00 |
| Bromine | Br | 33.98 |
| Oxygen | O | 13.61 |
| Sulfur | S | 13.64 |
5.1. Experimental Protocol for Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Instrumentation: A CHNS/O elemental analyzer is used. Bromine content can be determined by specific titration methods after combustion.
-
Analysis: The sample is combusted at high temperature, and the resulting gases are separated and quantified to determine the percentage of each element.
-
Data Comparison: The experimental percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.[2]
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-5-ethylthiophene-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Specifically, substituted thiophene-2-carboxylic acids are crucial building blocks in the synthesis of complex molecular architectures for drug discovery.[3] This document provides detailed application notes and scalable protocols for the synthesis of a key intermediate, 4-bromo-5-ethylthiophene-2-carboxylic acid. The procedures outlined are intended for laboratory scale-up and are presented with a focus on safety, efficiency, and reproducibility.
Synthetic Strategy Overview
The multi-step synthesis of this compound is designed for scalability and begins with commercially available thiophene. The overall synthetic pathway involves four key transformations:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 2-position of the thiophene ring.
-
Wolff-Kishner Reduction: Reduction of the acetyl group to an ethyl group.
-
Carboxylation: Introduction of a carboxylic acid group at the 5-position via lithiation and subsequent reaction with carbon dioxide.
-
Regioselective Bromination: Introduction of a bromine atom at the 4-position.
This strategy allows for the controlled, stepwise functionalization of the thiophene ring to yield the desired product.
Experimental Protocols
Step 1: Scale-up Synthesis of 2-Acetylthiophene
This protocol is adapted from an environmentally conscious procedure utilizing phosphoric acid as a catalyst.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| Thiophene | 84.14 | 1.0 equiv |
| Acetic Anhydride | 102.09 | 1.2 equiv |
| Ortho-phosphoric acid (85%) | 98.00 | Catalytic |
Procedure:
-
Reactor Setup: Charge a suitably sized, clean, and dry reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with thiophene and acetic anhydride.
-
Catalyst Addition: Slowly add the ortho-phosphoric acid to the stirred reaction mixture.
-
Reaction: Heat the mixture to 70-80°C and maintain this temperature for 2-5 hours. Monitor the reaction progress by Gas Chromatography (GC) analysis.[4]
-
Work-up and Purification: Upon completion, the product is purified by vacuum distillation. The fraction boiling at 102-105°C (at 15 mmHg) is collected as 2-acetylthiophene.[4] The catalyst-containing residue can be recycled for subsequent batches.
Quantitative Data:
| Parameter | Value |
| Typical Scale | Multi-kilogram |
| Reported Yield | Up to 95% |
| Purity | >99% after distillation |
| Reaction Time | 2-5 hours |
| Temperature | 70-80°C |
Step 2: Scale-up Synthesis of 2-Ethylthiophene via Wolff-Kishner Reduction
This protocol utilizes the Huang-Minlon modification of the Wolff-Kishner reduction, which is amenable to larger scale synthesis.[2][5]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 2-Acetylthiophene | 126.18 | 1.0 equiv |
| Hydrazine Hydrate (85%) | 50.06 | 4.0-5.0 equiv |
| Potassium Hydroxide | 56.11 | 4.0-5.0 equiv |
| Diethylene Glycol | 106.12 | Solvent |
Procedure:
-
Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, add 2-acetylthiophene and diethylene glycol.
-
Hydrazone Formation: Add hydrazine hydrate to the mixture and heat to 100-120°C for 1-2 hours to form the hydrazone in situ.
-
Addition of Base: Cool the mixture slightly and add potassium hydroxide pellets.
-
Reduction: Slowly heat the mixture to 190-200°C. Water and excess hydrazine will distill off. Maintain the temperature for 3-4 hours until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and dilute with water. Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane). Wash the combined organic layers with dilute acid and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation. The crude product is then purified by fractional distillation.
Quantitative Data:
| Parameter | Value |
| Typical Scale | Kilogram |
| Reported Yield | 70-91% |
| Purity | >98% after distillation |
| Reaction Time | 4-6 hours |
| Temperature | Up to 200°C |
Step 3: Scale-up Carboxylation of 2-Ethylthiophene to 5-Ethylthiophene-2-carboxylic acid
This procedure involves the use of n-butyllithium, a pyrophoric reagent that requires strict anhydrous and inert atmosphere conditions.[6][7]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 2-Ethylthiophene | 112.19 | 1.0 equiv |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 equiv |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent |
| Carbon Dioxide (solid, dry ice) | 44.01 | Excess |
| Hydrochloric Acid (3 M) | 36.46 | For work-up |
Procedure:
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried and cooled under a stream of dry nitrogen.
-
Reaction Mixture: Add anhydrous THF and 2-ethylthiophene to the flask. Cool the mixture to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium via the dropping funnel, maintaining the internal temperature below -65°C.[7] Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Quench the reaction by slowly adding crushed dry ice in portions, ensuring the temperature does not rise significantly. Alternatively, the reaction mixture can be transferred via cannula to a separate flask containing a slurry of dry ice in THF.
-
Work-up: Once the addition is complete, allow the mixture to slowly warm to room temperature. Quench any remaining organolithium species with isopropanol followed by methanol and then water.[8] Acidify the aqueous layer with 3 M hydrochloric acid to a pH of ~2.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Quantitative Data:
| Parameter | Value |
| Typical Scale | Gram to Kilogram |
| Reported Yield | 75-91% |
| Purity | >97% after recrystallization |
| Reaction Time | 3-4 hours |
| Temperature | -78°C to room temperature |
Step 4: Scale-up Regioselective Bromination to this compound
The electron-donating ethyl group and the electron-withdrawing carboxylic acid group will direct the bromination to the 4-position. N-Bromosuccinimide (NBS) is a suitable reagent for this selective bromination.[9][10]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |
| 5-Ethylthiophene-2-carboxylic acid | 156.21 | 1.0 equiv |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0-1.1 equiv |
| Acetonitrile | 41.05 | Solvent |
Procedure:
-
Reactor Setup: In a reaction vessel protected from light, dissolve 5-ethylthiophene-2-carboxylic acid in acetonitrile.
-
Bromination: Cool the solution to 0°C and add N-bromosuccinimide portion-wise, maintaining the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.
-
Purification: Remove the acetonitrile under reduced pressure. The resulting solid/oil is then taken up in a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by recrystallization.
Quantitative Data:
| Parameter | Value |
| Typical Scale | Gram to Kilogram |
| Reported Yield | 80-90% |
| Purity | >98% after recrystallization |
| Reaction Time | 2-4 hours |
| Temperature | 0°C to room temperature |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and protic solvents. It must be handled under a strict inert atmosphere (nitrogen or argon). Use of a glove box or Schlenk line techniques is highly recommended.[11] Ensure a Class D fire extinguisher is readily available. Quenching of large quantities of n-butyllithium should be performed with extreme caution by slow addition to a suitable quenching agent (e.g., isopropanol) at low temperatures.[8][12]
-
Bromine/NBS: These are corrosive and toxic. Avoid inhalation of vapors and contact with skin. Handle in a well-ventilated fume hood.
Visualizations
Synthetic Workflow
Caption: Overall synthetic route for this compound.
Logical Relationship of Safety Precautions for Organolithium Reagents
Caption: Key safety considerations for handling organolithium reagents.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. mdpi.com [mdpi.com]
- 7. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 8. epfl.ch [epfl.ch]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. benchchem.com [benchchem.com]
Protecting Group Strategies for 4-Bromo-5-ethylthiophene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection and implementation of protecting group strategies for 4-Bromo-5-ethylthiophene-2-carboxylic acid. The strategic protection of the carboxylic acid functionality is crucial for preventing undesired reactions during subsequent synthetic transformations on the thiophene ring or at other positions of a larger molecule.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. Its functional groups—the carboxylic acid, the bromo substituent, and the thiophene ring—offer multiple sites for chemical modification. To achieve selective transformations, the highly reactive carboxylic acid group often requires temporary protection. The choice of the protecting group is critical and depends on the stability required for subsequent reaction conditions and the orthogonality needed for selective deprotection in the presence of other sensitive functional groups.
This guide focuses on three common and effective protecting groups for carboxylic acids: the Methyl (Me) ester, the Benzyl (Bn) ester, and the tert-Butyl (t-Bu) ester. Each offers a unique combination of stability and cleavage conditions, allowing for flexibility in synthetic design.
Protecting Group Selection
The selection of an appropriate protecting group should be guided by the planned synthetic route. The thiophene ring is generally stable under a variety of reaction conditions, but the bromo substituent may be susceptible to certain reagents, such as organolithium compounds at low temperatures (halogen-metal exchange) or some palladium-catalyzed cross-coupling conditions.
A summary of the stability and deprotection methods for the selected protecting groups is provided below:
| Protecting Group | Protection Method | Deprotection Conditions | Stability Profile | Orthogonality |
| Methyl (Me) Ester | Fischer Esterification (MeOH, H₂SO₄ cat.) or reaction with diazomethane or methyl iodide. | Saponification (e.g., LiOH, NaOH in aq. alcohol) or acidic hydrolysis. | Stable to mildly acidic and basic conditions, hydrogenolysis, and many organometallic reagents. | Cleaved under basic conditions which might affect other base-labile groups. |
| Benzyl (Bn) Ester | Reaction with benzyl alcohol (acid catalysis) or benzyl bromide (base catalysis).[1] | Catalytic hydrogenolysis (H₂, Pd/C).[1] | Stable to acidic and basic conditions. | Cleaved under neutral conditions, preserving acid- and base-sensitive functionalities. |
| tert-Butyl (t-Bu) Ester | Acid-catalyzed reaction with isobutylene or tert-butanol.[2] | Acid-catalyzed cleavage (e.g., TFA in DCM, HCl in dioxane).[3][4] | Stable to basic conditions, hydrogenolysis, and many nucleophilic reagents.[2] | Cleaved under acidic conditions, orthogonal to base-labile and hydrogenolysis-labile groups. |
Visualization of Protecting Group Strategies
The following diagrams illustrate the logical workflow for the protection and deprotection of this compound with the selected protecting groups.
Experimental Protocols
The following protocols are provided as detailed methodologies for the protection and deprotection of this compound. Yields and reaction times are based on general procedures for similar substrates and may require optimization.
Protocol 1: Methyl Ester Protection and Deprotection
1.1: Protection (Methyl 4-bromo-5-ethylthiophene-2-carboxylate)
-
Reaction Scheme:
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 2-3 drops)
-
-
Procedure:
-
To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude methyl ester.
-
Purify by column chromatography on silica gel if necessary.
-
1.2: Deprotection (Saponification)
-
Reaction Scheme:
-
Materials:
-
Methyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide monohydrate and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the carboxylic acid.[1]
-
Protocol 2: Benzyl Ester Protection and Deprotection
2.1: Protection (Benzyl 4-bromo-5-ethylthiophene-2-carboxylate)
-
Reaction Scheme:
-
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (BnOH, 1.2 eq)
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
-
Procedure:
-
Dissolve the carboxylic acid and benzyl alcohol in toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
2.2: Deprotection (Hydrogenolysis)
-
Reaction Scheme:
-
Materials:
-
Benzyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 eq)
-
Palladium on carbon (10% Pd/C, catalytic amount)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid.[1]
-
Protocol 3: tert-Butyl Ester Protection and Deprotection
3.1: Protection (tert-Butyl 4-bromo-5-ethylthiophene-2-carboxylate)
-
Reaction Scheme:
-
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Liquefied isobutylene (excess)
-
Pressurized reaction vessel or a thick-walled sealed tube
-
-
Procedure:
-
In a fume hood, dissolve the carboxylic acid in dichloromethane or dioxane in a suitable pressurized reaction vessel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carefully add the catalytic amount of concentrated sulfuric acid with stirring.
-
Condense the required amount of isobutylene gas into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel back to 0 °C before carefully venting the excess isobutylene.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography if necessary.[4]
-
3.2: Deprotection (Acidolysis)
-
Reaction Scheme:
-
Materials:
-
tert-Butyl 4-bromo-5-ethylthiophene-2-carboxylate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane.
-
In a fume hood, add trifluoroacetic acid (often a 1:1 mixture of DCM:TFA is used).
-
Stir the reaction mixture at room temperature for 1-5 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude carboxylic acid can then be purified by recrystallization or chromatography.[4]
-
Quantitative Data Summary
The following table summarizes expected yields and reaction times for the described protection and deprotection methods, based on literature for analogous substrates. These values should be considered as estimates and may require optimization for this compound.
| Protecting Group | Reaction | Reagents | Typical Yield (%) | Typical Reaction Time |
| Methyl Ester | Protection | MeOH, H₂SO₄ | 85-95% | 4-12 h |
| Deprotection | LiOH, THF/H₂O | >90% | 2-6 h | |
| Benzyl Ester | Protection | BnOH, H₂SO₄ | 80-90% | 12-24 h |
| Deprotection | H₂, Pd/C | >95% | 1-4 h | |
| tert-Butyl Ester | Protection | Isobutylene, H₂SO₄ | 70-85% | 12-24 h |
| Deprotection | TFA, DCM | >90% | 1-5 h |
Signaling Pathways and Logical Relationships
The choice of a protecting group strategy is often dictated by the need for orthogonality in a multi-step synthesis. The following diagram illustrates the orthogonal relationship between the three protecting groups discussed.
Conclusion
The protection of the carboxylic acid group of this compound can be effectively achieved using methyl, benzyl, or tert-butyl esters. The choice of the specific protecting group should be carefully considered based on the stability requirements of the subsequent synthetic steps and the desired deprotection strategy. The protocols provided herein offer a starting point for the successful implementation of these protecting group strategies in a research and development setting. Optimization of reaction conditions for the specific substrate is recommended to achieve maximum efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-5-ethylthiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reaction for a specific substrate: 4-Bromo-5-ethylthiophene-2-carboxylic acid . The following sections offer troubleshooting advice, frequently asked questions, and baseline experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in a Suzuki coupling?
A1: Researchers may encounter several challenges with this substrate:
-
Catalyst Inhibition: The carboxylic acid group can coordinate with the palladium catalyst, potentially deactivating it.[1] The lone pair of electrons on the thiophene's sulfur can also interfere with the catalyst.
-
Low Solubility: Carboxylic acids can have poor solubility in common organic solvents used for Suzuki couplings, potentially hindering reaction rates.[1][2]
-
Decarboxylation: Under heating, the carboxylic acid group may be lost, leading to an unwanted side product.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid partner and dehalogenation (loss of bromine) from the thiophene substrate.[3][4]
Q2: Should I protect the carboxylic acid group before the reaction?
A2: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common and often recommended strategy.[1][5] This prevents the carboxylate from deactivating the palladium catalyst. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction. A recent study demonstrated successful Suzuki couplings on a similar compound, 5-bromothiophene-2-carboxylic acid, after its conversion to pentyl and phenethyl esters.[5][6]
Q3: How do I select the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical. For electron-rich and potentially challenging substrates like substituted bromothiophenes, modern catalysts often outperform older ones.
-
Pd(PPh₃)₄ (Tetrakis) is a classic choice and can be effective, often used for coupling various bromothiophene derivatives.[5][7][8]
-
Buchwald Ligands such as SPhos and XPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly effective for coupling electron-rich heterocycles and can lead to higher yields and shorter reaction times.[9]
-
PdCl₂(dppf) is another robust catalyst often used for Suzuki reactions.[10] It is advisable to screen a few catalyst/ligand combinations to find the optimal system for your specific boronic acid partner.[3][11]
Q4: How do I ensure an inert atmosphere for the reaction?
A4: Maintaining an oxygen-free environment is crucial to prevent catalyst degradation and homocoupling of the boronic acid.[3][4] Use standard Schlenk line techniques or a glovebox. A common procedure involves adding solid reagents to the reaction flask, sealing it, and then repeatedly evacuating the flask and backfilling it with an inert gas like argon or nitrogen (at least three cycles).[3] All solvents and liquid reagents should be thoroughly degassed before addition.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the experiment.
| Problem Statement | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Catalyst Inactivation: The free carboxylic acid may be inhibiting the palladium catalyst.[1] | Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl, ethyl, or pentyl ester) prior to the coupling reaction.[1][5] Increase Base: Add an extra equivalent of base to neutralize the acidic proton, although protection is often more reliable.[1] |
| 2. Poor Reagent Solubility: The thiophene substrate or boronic acid may not be sufficiently soluble in the chosen solvent.[2] | Solvent Screening: Test different solvent systems. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common and can improve solubility.[3][7] For anhydrous conditions, DMF can be an option.[3] | |
| 3. Ineffective Catalyst System: The chosen catalyst/ligand may not be active enough for this specific transformation. Thiophenes can be challenging substrates. | Screen Catalysts/Ligands: Test different palladium sources and ligands. Consider moving from Pd(PPh₃)₄ to a more active system like Pd(OAc)₂/SPhos or a Buchwald precatalyst.[9][10] | |
| 4. Insufficiently Inert Atmosphere: Oxygen can deactivate the catalyst and promote side reactions.[3] | Improve Degassing: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or freeze-pump-thaw cycles). Purge the reaction vessel thoroughly before starting.[3] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: Caused by the presence of oxygen or excess Pd(II) at the start of the reaction.[3][4] | Use Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to minimize initial Pd(II) concentration.[3] Rigorous Degassing: Minimize oxygen levels in the reaction setup.[3] |
| 2. Dehalogenation of Starting Material: The bromo-thiophene is consumed, but the desired product is not formed; instead, the bromine is replaced by hydrogen.[4] | Optimize Base and Temperature: This side reaction can be base or temperature-dependent. Screen milder bases (e.g., K₃PO₄ instead of Cs₂CO₃) or lower the reaction temperature.[3] Monitor the reaction closely by TLC or LC-MS. | |
| 3. Protodeborylation of Boronic Acid: The boronic acid degrades before it can couple. | Use Anhydrous Solvents: Employing anhydrous solvents can sometimes reduce the rate of protodeborylation.[12] Use Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[8] |
Data and Conditions
The following table summarizes common conditions used for Suzuki couplings of similar bromothiophene substrates, which can serve as a starting point for optimization.
| Parameter | Condition 1: General Purpose | Condition 2: High Activity | Condition 3: Ester Substrate | Reference(s) |
| Substrate | 3-Bromothiophene | Electron-Rich Heterocycle | 5-Arylthiophene-2-carboxylate | [10],[9],[5] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2-3 mol%) | Pd(PPh₃)₄ (5 mol%) | [10],[9],[5] |
| Ligand | None | SPhos or XPhos (4-7 mol%) | None | [9] |
| Base | Na₂CO₃ or K₂CO₃ (2 eq.) | K₃PO₄ (2 eq.) | K₂CO₃ (2 eq.) | [10],[9],[5] |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) | [10],[9],[5] |
| Temperature | 80-90 °C | 100 °C | 90 °C | [10],[9],[5] |
| Time | 12-24 h | 2-24 h | 12 h | [10],[9],[5] |
| Yield (%) | ~85% | 80-99% | 64-72% | [10],[9],[5] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a baseline for the coupling reaction. Note: It is highly recommended to first convert the carboxylic acid to an ester.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (or its ester derivative) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the chosen base (e.g., K₂CO₃, 2-3 eq.), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3-5 mol%).[3][8]
-
Inerting: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with inert gas.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3][8]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[3]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired compound.
Visualizing the Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: A generalized experimental workflow for setting up a Suzuki coupling reaction.
Caption: A decision tree to guide troubleshooting for common Suzuki coupling problems.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-5-ethylthiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromo-5-ethylthiophene-2-carboxylic acid.
Troubleshooting Guide
Problem: My final product has a low melting point and appears oily or impure.
Possible Causes & Solutions:
-
Residual Solvents: The product may retain solvents from the reaction or initial work-up.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
-
Presence of Unreacted Starting Materials or Byproducts: The purification method may not have been effective in removing all impurities. Common impurities can include unreacted starting materials and byproducts from side reactions.[1]
-
Solution 1: Recrystallization. If the product is a solid, recrystallization is an excellent method for achieving high purity.[1] For oily products, a two-solvent recrystallization system can be employed. Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble, and then add a "poor," miscible solvent in which the compound is insoluble until turbidity is observed. Slow cooling should induce crystallization.
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Solution 2: Column Chromatography. This is a versatile method for separating complex mixtures.[1] For acidic compounds like this, using neutral alumina or silica gel can be effective. A gradient elution, slowly increasing the polarity of the solvent system, can improve separation.[1]
-
Problem: I'm seeing multiple spots on my TLC plate after purification.
Possible Causes & Solutions:
-
Inadequate Separation: The chosen solvent system for column chromatography may not be optimal for separating the product from its impurities.
-
Solution: Systematically screen various solvent systems using TLC. A combination of a non-polar solvent (e.g., hexane, heptane) with a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) can provide the necessary selectivity.[1]
-
-
Compound Degradation: The compound may be degrading on the stationary phase of the chromatography column, especially if using acidic silica gel.
Problem: The yield of my purified product is very low.
Possible Causes & Solutions:
-
Product Loss During Work-up: The product may have some solubility in the aqueous layers during extraction.
-
Solution: Ensure the pH of the aqueous layer is adjusted appropriately to minimize the solubility of the carboxylic acid. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.
-
-
Suboptimal Recrystallization Conditions: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.
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Solution: Use a minimal amount of hot solvent to dissolve the crude product completely. Cool the solution slowly to maximize crystal formation. The mother liquor can be concentrated to recover more product, which may require a second recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification methods for crude this compound?
A1: The most common and effective methods for purifying thiophene derivatives are column chromatography and recrystallization.[1] A thorough work-up is crucial before purification. This may involve washing the crude product with a dilute acid to remove any basic impurities and with a dilute base to remove other acidic impurities.[1]
Q2: What are some common impurities I should expect?
A2: Common impurities can include unreacted starting materials, such as the parent thiophene carboxylic acid, and byproducts from the bromination reaction, which could include regioisomers or poly-brominated species.
Q3: My purified product is an oil. Can I still use recrystallization?
A3: Yes, recrystallization can be adapted for oily compounds. This typically involves a two-solvent system. The oil is first dissolved in a small amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this solution can induce crystallization. Seeding with a previously obtained pure crystal can also be beneficial.[1]
Q4: What should I do if my compound appears to be degrading on a silica gel column?
A4: If you suspect your compound is degrading on silica gel, which can be acidic, you should consider switching to a neutral stationary phase like neutral alumina.[1] Another approach is to use neutralized silica gel for flash column chromatography.[2]
Data Presentation
Table 1: Example Solvent Systems for Purification of Brominated Thiophene Carboxylic Acids
| Purification Method | Stationary Phase | Non-Polar Solvent | Polar Solvent | Typical Ratio (v/v) |
| Column Chromatography | Silica Gel | Hexane | Ethyl Acetate | 9:1 to 7:3 |
| Column Chromatography | Neutral Alumina | Dichloromethane | Methanol | 99:1 to 95:5 |
| Recrystallization | - | Water | - | - |
| Recrystallization | - | Ethanol | Water | As required |
Note: These are example solvent systems and may require optimization for this compound.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Water)
-
Transfer the crude solid product to an Erlenmeyer flask.
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Add a minimal amount of the recrystallization solvent (e.g., water).
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Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
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Dry the purified crystals under vacuum. A similar protocol has been used for the recrystallization of 5-bromothiophene-3-carboxylic acid from water.[3]
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel or neutral alumina in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the stationary phase to settle, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the column.
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Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the polar solvent (gradient elution).[1]
-
Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze each fraction by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Bromination of 2-Ethylthiophene-5-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the bromination of 2-ethylthiophene-5-carboxylic acid for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2-ethylthiophene-5-carboxylic acid?
The substitution pattern of 2-ethylthiophene-5-carboxylic acid presents two available positions for bromination on the thiophene ring: C3 and C4. The ethyl group at C2 is an activating group and directs electrophilic substitution to the C3 position. The carboxylic acid at C5 is a deactivating group, which also directs incoming electrophiles to the C3 position (meta to itself). Therefore, the primary expected product is 3-bromo-2-ethylthiophene-5-carboxylic acid . However, the formation of 4-bromo-2-ethylthiophene-5-carboxylic acid as a minor isomer is possible and has been documented for similarly substituted thiophenes.[1][2]
Q2: Which brominating agent is most effective for this reaction?
N-Bromosuccinimide (NBS) is a highly recommended reagent for the bromination of substituted thiophenes. It is known for its high selectivity, efficiency, and rapid reaction times, often leading to cleaner reactions and higher yields compared to liquid bromine.[3][4] Using freshly recrystallized NBS can help minimize side reactions.[5]
Q3: What are the optimal solvent and temperature conditions?
Glacial acetic acid is an excellent solvent for the bromination of thiophenes with NBS, promoting high regioselectivity and fast reactions.[3] Acetonitrile is another suitable solvent.[6] The reaction is often exothermic, so careful temperature control is crucial.[3] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to proceed at room temperature.[6] Temperatures exceeding 60 °C should be avoided as they can increase the formation of di-brominated byproducts.[3]
Q4: What are the common side reactions that can lower the yield?
The primary side reaction is over-bromination, leading to the formation of di-bromo products. This is more likely to occur at higher temperatures or if an excess of the brominating agent is used.[3] Another potential issue is the oxidation of the thiophene ring, which can lead to dimerization or the formation of thiophene S,S-dioxides.[7]
Q5: How can I purify the final product to remove byproducts and unreacted starting material?
If the product precipitates from the reaction mixture, it can be isolated by filtration.[8][9] Subsequent purification can be achieved through:
-
Recrystallization: Acetic acid or ethanol can be effective solvents for recrystallization.[10][11]
-
Silica Gel Column Chromatography: This is a standard method for separating the desired product from isomers and other impurities.[6][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use freshly recrystallized NBS. 2. Allow the reaction to warm to room temperature after the initial addition of reagents at 0 °C. 3. Monitor the reaction using TLC or LC-MS to determine the optimal reaction time, which can range from 30 minutes to several hours.[3][6] |
| Low Yield | 1. Formation of multiple products (isomers). 2. Product loss during workup or purification. 3. Over-bromination. | 1. Use NBS in glacial acetic acid to improve regioselectivity.[3] Maintain strict temperature control. 2. Optimize extraction and purification steps. Ensure the pH is controlled during aqueous workup to prevent loss of the carboxylic acid product. 3. Use NBS as the brominating agent in a 1:1 molar ratio with the substrate. Add the NBS portionwise to control the reaction. |
| Presence of Di-bromo Byproduct | 1. Reaction temperature is too high. 2. Excess brominating agent used. | 1. Maintain the reaction temperature at or below room temperature. Temperatures above 60 °C significantly increase di-bromination.[3] 2. Use a precise stoichiometry (1.0 to 1.1 equivalents) of the brominating agent. |
| Unreacted Starting Material | 1. Insufficient amount of brominating agent. 2. Short reaction time. | 1. Ensure a slight excess (e.g., 1.05 equivalents) of the brominating agent is used. 2. Extend the reaction time and monitor progress by TLC. Reaction times can be longer for less reactive substrates. |
Data Summary: Reaction Conditions for Bromination of Thiophene Derivatives
The following table summarizes various conditions reported for the bromination of different thiophene derivatives, which can serve as a starting point for optimizing the reaction for 2-ethylthiophene-5-carboxylic acid.
| Substrate | Brominating Agent (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
| 3-Alkylthiophenes | NBS (1.0) | Glacial Acetic Acid | Room Temp | 5-30 min | 85-98% | [3] |
| 2-Methylbenzo[b]thiophene | NBS (1.03) | Acetonitrile | 0 °C to Room Temp | 30 min | 99% | [6] |
| Thiophene-3-carboxylic acid | Br₂ (2.0) | Acetic Acid | Room Temp | 4 h | 75% | [9] |
| 3-Methylthiophene | NBS | Acetic Acid | Not specified | Not specified | 64% | [13] |
| 2-(3,4-ethylenedioxythiophene)-carbaldehyde | NBS (1.1) | Acetonitrile | 0 °C to Room Temp | 60 h | Not specified | [14] |
Detailed Experimental Protocol (General Example)
This protocol is a general method for the regioselective bromination of a substituted thiophene using NBS and can be adapted for 2-ethylthiophene-5-carboxylic acid.
Materials:
-
2-Ethylthiophene-5-carboxylic acid
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Glacial Acetic Acid
-
Dichloromethane (for extraction)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylthiophene-5-carboxylic acid (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq.) portionwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, pour the mixture into a beaker containing ice water.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid forms, extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash successively with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure bromo-2-ethylthiophene-5-carboxylic acid.
Visualizations
Caption: Experimental workflow for the bromination of 2-ethylthiophene-5-carboxylic acid.
Caption: Troubleshooting decision tree for diagnosing low yield issues.
Caption: Potential bromination products and side reactions.
References
- 1. PubChemLite - 4-bromo-5-ethylthiophene-2-carboxylic acid (C7H7BrO2S) [pubchemlite.lcsb.uni.lu]
- 2. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. research.unipd.it [research.unipd.it]
- 12. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 14. rsc.org [rsc.org]
Overcoming solubility issues in reactions with "4-Bromo-5-ethylthiophene-2-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges when working with "4-Bromo-5-ethylthiophene-2-carboxylic acid" in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
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Solvent Selection: Ensure you are using an appropriate solvent. Based on its structure, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or polar ethers like tetrahydrofuran (THF) and 1,4-dioxane are good starting points.
-
Heating: Gently heating the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Purity of the Compound: Impurities can sometimes affect solubility. Ensure your starting material is of high purity.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a highly effective strategy. For reactions that can tolerate its presence, adding a small amount of a more polar, miscible solvent in which the compound has higher solubility can significantly improve the overall solvent power of the medium. For example, in Suzuki cross-coupling reactions involving similar bromothiophene carboxylic acids, a mixture of 1,4-dioxane and water has been shown to be effective, with the aqueous portion helping to dissolve the boronic acid partner[3].
Troubleshooting Guides
Issue 1: Poor Solubility in Suzuki Cross-Coupling Reactions
Symptoms:
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The this compound does not fully dissolve in the reaction solvent at room temperature.
-
The reaction is sluggish or does not proceed to completion, as indicated by TLC or LC-MS analysis.
Possible Causes:
-
Inappropriate solvent choice for the combination of the thiophene derivative and the boronic acid/ester.
-
Insufficient temperature to achieve dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility in Suzuki reactions.
Recommended Solutions & Experimental Protocols:
-
Solvent System Optimization:
-
Protocol 1: 1,4-Dioxane/Water Co-solvent System. This system has been shown to be effective for Suzuki reactions with bromothiophene derivatives, as it can enhance the solubility of both the organic-soluble thiophene and the water-soluble boronic acid[3].
-
To a reaction vessel, add this compound, the arylboronic acid (1.1 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Stir the mixture and heat to 80-90 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
-
Esterification Prior to Coupling: Converting the carboxylic acid to an ester can significantly improve its solubility in organic solvents like toluene or dioxane.
-
Protocol 2: Esterification followed by Suzuki Coupling.
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Esterification: Dissolve this compound in a suitable solvent like dichloromethane (DCM). Add an alcohol (e.g., methanol or ethanol, excess) and a catalytic amount of acid (e.g., H₂SO₄) or use a coupling agent like DCC/DMAP[3][4]. Stir at room temperature until the reaction is complete. Purify the resulting ester.
-
Suzuki Coupling: Dissolve the purified ester in dry toluene or 1,4-dioxane. Add the arylboronic acid, palladium catalyst, and base. Proceed with the coupling reaction as described in Protocol 1 (without the water).
-
-
Issue 2: Poor Solubility in Amide Coupling Reactions
Symptoms:
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Difficulty in forming a homogeneous solution of this compound and the amine in the chosen solvent.
-
Low yield of the desired amide product.
Possible Causes:
-
The polarity of the solvent is not suitable for both the carboxylic acid and the amine.
-
The activated intermediate (e.g., acyl chloride) has poor solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility in amide coupling.
Recommended Solutions & Experimental Protocols:
-
Use of Polar Aprotic Solvents: Solvents like DMF or N-Methyl-2-pyrrolidone (NMP) are often excellent choices for amide coupling reactions as they can dissolve a wide range of substrates.
-
Protocol 3: Amide Coupling in DMF.
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Add the amine (1.0-1.2 eq.), a coupling agent (e.g., HATU or a combination of HOBt and EDC, 1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2-3 eq.).
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Stir the reaction at room temperature. If solubility remains an issue, the temperature can be moderately increased (e.g., to 40-50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
-
-
Conversion to Acyl Chloride: If the carboxylic acid's solubility is the primary issue, converting it to the more reactive acyl chloride can sometimes facilitate the reaction, though the solubility of the acyl chloride itself should be considered.
-
Protocol 4: Amide Formation via Acyl Chloride.
-
Acyl Chloride Formation: Suspend this compound in a solvent like DCM or toluene containing a catalytic amount of DMF. Add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF. Add this solution dropwise to a solution of the amine and a base (e.g., triethylamine or pyridine) at 0 °C. Stir and allow to warm to room temperature.
-
-
Quantitative Data Summary
While specific solubility data for this compound is not available, the following table summarizes recommended solvent systems for related reactions based on literature precedents for similar compounds[3].
| Reaction Type | Recommended Solvent System(s) | Rationale |
| Suzuki Cross-Coupling | 1,4-Dioxane / Water (e.g., 4:1) | Good for dissolving both the organohalide and the boronic acid, often leading to higher yields.[3] |
| Toluene | Suitable for reactions with esterified derivatives or when water must be excluded.[3] | |
| Esterification | Dichloromethane (DCM) | A common, relatively non-polar solvent for reactions using coupling agents like DCC/DMAP.[3] |
| Amide Coupling | Dimethylformamide (DMF) | A polar aprotic solvent with excellent solvating power for a wide range of reactants. |
| N-Methyl-2-pyrrolidone (NMP) | Similar to DMF, can be used at higher temperatures if necessary. |
Logical Relationships in Troubleshooting
The following diagram illustrates the general decision-making process when encountering solubility issues with this compound.
Caption: General troubleshooting logic for solubility issues.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 4-Bromo-5-ethylthiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the cross-coupling of 4-Bromo-5-ethylthiophene-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues observed during cross-coupling reactions involving this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Catalyst Deactivation: - Formation of palladium black (Pd(0) aggregation). - Ligand degradation. - Poisoning by impurities (e.g., sulfur compounds, oxygen).[1][2]2. Inactive Catalyst System: - Incorrect palladium precursor or ligand for the substrate. - Insufficient catalyst loading.[3]3. Sub-optimal Reaction Conditions: - Low temperature. - Poor solubility of reagents. - Inappropriate base or solvent. | 1. Address Catalyst Deactivation: - Ensure rigorous inert atmosphere conditions (degas solvents and use argon or nitrogen backfill).[4] - Use fresh, high-purity catalyst and ligands. - Consider using a more robust pre-catalyst.2. Optimize Catalyst System: - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphines like XPhos, SPhos). - Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).3. Optimize Reaction Conditions: - Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF) to improve solubility.[4] - Test a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For carboxylic acid substrates, weaker bases might be preferable to avoid side reactions. |
| Significant Side Product Formation | 1. Homocoupling: - Presence of oxygen. - Unstable boronic acid/ester.2. Dehalogenation (Protodebromination): - Presence of water or other protic sources. - Unstable catalyst leading to β-hydride elimination pathways.3. Decarboxylation: - High reaction temperatures in the presence of a base.[5][6][7] | 1. Minimize Homocoupling: - Ensure thorough degassing of all reagents and solvents.[4] - Use a slight excess of the aryl halide. - Consider using more stable boron reagents like boronate esters (e.g., pinacol esters).[4]2. Reduce Dehalogenation: - Use anhydrous solvents or minimize the amount of water in the reaction mixture. - Use a stable and efficient ligand to promote the desired cross-coupling pathway over dehalogenation.3. Prevent Decarboxylation: - Esterify the carboxylic acid prior to the coupling reaction.[8][9] - Use milder bases and lower reaction temperatures. - Screen for catalysts that operate under neutral or near-neutral conditions. |
| Reaction Stalls or is Sluggish | 1. Catalyst Inhibition: - The carboxylic acid moiety may coordinate to the palladium center, inhibiting catalytic activity.2. Poor Ligand Performance: - The chosen ligand may not be electron-rich or bulky enough to promote efficient oxidative addition or reductive elimination. | 1. Mitigate Catalyst Inhibition: - Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction to reduce coordination to the palladium catalyst.[8][9]2. Screen Ligands: - Employ more electron-rich and sterically hindered phosphine ligands to enhance catalyst activity and stability.[4] |
| Inconsistent Yields | 1. Reagent Quality: - Inconsistent purity of starting materials, catalyst, or base.2. Reaction Setup: - Variations in inert atmosphere, temperature control, or stirring rate. | 1. Ensure Reagent Consistency: - Use reagents from the same batch or purify them before use. - Store catalysts and ligands under inert conditions.2. Standardize Reaction Protocol: - Carefully control all reaction parameters, including degassing time, temperature, and stirring speed. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black, and what can I do about it?
A1: The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition where the soluble palladium catalyst aggregates into an inactive, insoluble form.[1] This is often caused by:
-
Presence of Oxygen: Incomplete degassing of the reaction mixture can lead to oxidation and subsequent aggregation of the Pd(0) species.
-
High Temperatures: Prolonged heating at high temperatures can promote catalyst decomposition.
-
Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium center.
Solutions:
-
Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[4]
-
Thoroughly degas all solvents and reagents before use.
-
Consider using a lower reaction temperature or a shorter reaction time.
-
Use a more robust ligand that can better stabilize the palladium catalyst.
Q2: I am observing significant dehalogenation of my starting material. How can I prevent this?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in cross-coupling.[4] Key factors contributing to this are:
-
Water Content: The presence of water can act as a proton source.
-
Catalyst System: Some catalyst systems are more prone to promoting dehalogenation.
Solutions:
-
Minimize the amount of water in your reaction. Using anhydrous solvents can sometimes help, though some water is often necessary for Suzuki couplings.[10]
-
Screen different ligands, as their electronic and steric properties can influence the relative rates of cross-coupling and dehalogenation.
Q3: Could the carboxylic acid group on my substrate be interfering with the reaction?
A3: Yes, the carboxylic acid group can potentially interfere with the cross-coupling reaction in several ways:
-
Coordination to Palladium: The carboxylate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Decarboxylation: Under basic conditions and at elevated temperatures, the carboxylic acid group may be lost as CO₂, leading to an undesired side product.[5][6][7]
Solutions:
-
A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cross-coupling reaction.[8][9] The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Use milder bases and the lowest effective temperature to minimize the risk of decarboxylation.
Q4: What are the best starting conditions for a Suzuki coupling of this compound?
A4: A good starting point for a Suzuki coupling of a bromothiophene derivative would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like SPhos or XPhos (4-10 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water (4:1).[4]
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
It is highly recommended to first esterify the carboxylic acid to prevent potential complications.[8][9]
Quantitative Data from Literature
The following tables summarize typical reaction conditions and yields for Suzuki cross-coupling reactions of substituted bromothiophenes, which can serve as a reference for optimizing the reaction of this compound.
Table 1: Suzuki Coupling of 2,5-dibromo-3-hexylthiophene with Arylboronic Acids [11]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 75 |
| 2 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 72 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 78 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 70 |
Table 2: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Arylboronic Acids [9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 72 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 65 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 67 |
| 4 | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 64 |
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki Coupling
A representative procedure for the Suzuki coupling of a bromothiophene derivative is as follows:
-
To an oven-dried flask, add the bromothiophene substrate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the functionalization of "4-Bromo-5-ethylthiophene-2-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-ethylthiophene-2-carboxylic acid. The following sections address common issues encountered during its functionalization and offer practical solutions.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield of the desired product. What are the potential causes and how can I improve the outcome?
A: Low or no yield in Suzuki-Miyaura coupling with this substrate can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich thiophenes, bulky and electron-rich phosphine ligands are often more effective.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle. The carboxylate group of your starting material can be sensitive to certain bases. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide, which could potentially lead to side reactions. In some cases, aqueous bases are necessary, but this can also lead to hydrolysis of ester groups if present.[2]
-
Solvent and Temperature: Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation. Common solvents include toluene, dioxane, and DMF. The reaction temperature may need optimization; start with temperatures around 80-100 °C and adjust as needed.
-
Debromination: A common byproduct is the debrominated starting material, 5-ethylthiophene-2-carboxylic acid. This can occur via β-hydride elimination from a palladium-hydride intermediate. Using bidentate phosphine ligands can sometimes suppress this side reaction.[3]
-
Homocoupling of Boronic Acid: Formation of a biaryl byproduct from the boronic acid coupling partner can occur, especially if the reaction mixture is not properly degassed, leading to the presence of Pd(II) species that can promote this side reaction.[4]
Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (debromination) of my starting material. What steps can I take to minimize this byproduct?
A: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[3] To minimize this:
-
Ligand Selection: Sterically hindered and electron-rich phosphine ligands, such as XPhos or SPhos, are often effective in promoting the desired C-N bond formation over hydrodehalogenation.[5]
-
Base Choice: The choice of base is critical. While strong bases like sodium or lithium tert-butoxide are commonly used, they can sometimes promote elimination reactions. Consider screening other bases like K₃PO₄ or Cs₂CO₃.
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrodehalogenation pathway relative to the amination reaction.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can sometimes lead to more reproducible results and lower levels of side reactions compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Issue 2: Complications with Lithiation and Subsequent Quenching
Q3: When I perform a lithium-halogen exchange on this compound using n-BuLi, I get a complex mixture of products and a low yield of my desired quenched product. What is going wrong?
A: Lithiation of this substrate is challenging due to the acidic proton of the carboxylic acid. Here’s a breakdown of the potential issues and solutions:
-
Deprotonation of the Carboxylic Acid: The first equivalent of your organolithium reagent (e.g., n-BuLi) will deprotonate the carboxylic acid to form a lithium carboxylate. This means you will need at least two equivalents of the organolithium reagent: one to deprotonate the acid and a second to perform the lithium-halogen exchange.
-
Choice of Organolithium Reagent: n-BuLi can sometimes lead to the formation of 3-butylthiophene as a byproduct through nucleophilic attack of the butyl group on the butyl bromide formed during the exchange.[6] Using tert-butyllithium (t-BuLi) can mitigate this, as the resulting t-butyl bromide is more prone to elimination to form isobutylene, which is unreactive.[6] For clean lithiation, using two equivalents of t-BuLi at -78 °C is often recommended.[6]
-
Proton Quenching: A significant byproduct can be the debrominated starting material, formed by the lithiated thiophene abstracting a proton from the solvent or any residual moisture.[7] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Temperature Control: These reactions must be performed at very low temperatures (typically -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when functionalizing this compound?
A: The most common byproducts depend on the reaction type:
-
Palladium-Catalyzed Cross-Coupling:
-
Debrominated starting material: 5-ethylthiophene-2-carboxylic acid.
-
Homocoupled product: Biphenyl-type byproduct from the coupling partner (e.g., from the boronic acid in a Suzuki reaction).
-
-
Lithiation:
-
Debrominated starting material: 5-ethylthiophene-2-carboxylic acid.
-
Alkylated thiophene: If using n-BuLi, you may see 4-butyl-5-ethylthiophene-2-carboxylic acid.
-
Q2: Is it better to protect the carboxylic acid group before attempting functionalization?
A: Protection of the carboxylic acid, for example as a methyl or ethyl ester, can simplify certain reactions, particularly lithiation. By protecting the acidic proton, you can avoid using an extra equivalent of a strong base and may achieve cleaner reaction profiles. However, this adds extra steps (protection and deprotection) to your synthesis. For palladium-catalyzed reactions, the free carboxylic acid can sometimes be tolerated, but this is highly dependent on the specific reaction conditions.
Q3: How can I purify my final product from the unreacted starting material and byproducts?
A: Purification can typically be achieved by:
-
Column Chromatography: Silica gel chromatography is the most common method for separating the desired product from byproducts and unreacted starting material. The choice of solvent system will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for purification.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃), the carboxylic acid-containing compounds will move to the aqueous layer. This can then be acidified and re-extracted to isolate the acidic components.
Quantitative Data Summary
| Reaction Type | Common Byproduct(s) | Typical Yield Range (%) | Key Parameters to Control |
| Suzuki-Miyaura Coupling | Debrominated starting material, Homocoupled boronic acid product | 50-90 | Catalyst/ligand choice, Base, Solvent purity, Temperature |
| Buchwald-Hartwig Amination | Debrominated starting material | 40-85 | Ligand choice, Base, Temperature |
| Lithium-Halogen Exchange | Debrominated starting material, Alkylated byproduct (with n-BuLi) | 30-70 | Stoichiometry of organolithium, Temperature, Anhydrous conditions |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Lithiation and Quenching
-
To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add this compound (1.0 equiv.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add t-butyllithium (2.1 equiv.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[8]
-
Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathways for the functionalization of this compound.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in "4-Bromo-5-ethylthiophene-2-carboxylic acid" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 4-Bromo-5-ethylthiophene-2-carboxylic acid. The following information is designed to help you diagnose and resolve common issues leading to low conversion rates and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki cross-coupling reactions with this compound or its esters?
A1: Low yields in Suzuki couplings involving this substrate are often attributed to a combination of factors related to catalyst activity, reaction conditions, and reagent stability. Key issues include:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) species to inactive Pd(II). Furthermore, the sulfur atom in the thiophene ring can, in some cases, coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Suboptimal Ligand Choice: For an electron-rich and sterically hindered substrate like this compound, standard ligands such as triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Ineffective Base: The choice and quality of the base are critical. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or catalyst. The base should also be anhydrous and finely powdered to ensure optimal reactivity.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen atom. This is particularly problematic with electron-rich boronic acids.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the reagent and reducing the yield of the desired cross-coupled product.
Q2: My Fischer esterification of this compound is resulting in a low yield. What are the likely causes?
A2: Fischer esterification is a reversible reaction, and low yields are typically due to the reaction not being driven to completion.[1][2] Common culprits include:
-
Equilibrium Limitation: The reaction between the carboxylic acid and the alcohol is in equilibrium with the ester and water. To favor product formation, it is essential to either use a large excess of the alcohol or remove the water as it is formed, for instance, by using a Dean-Stark apparatus.[1]
-
Insufficient Catalyst: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is required. If the catalyst concentration is too low, the reaction rate will be very slow.
-
Hydrolysis of the Ester: The presence of excess water can lead to the hydrolysis of the ester product back to the carboxylic acid and alcohol, reducing the overall yield.[1]
-
Steric Hindrance: The ethyl group at the 5-position of the thiophene ring may introduce some steric hindrance, potentially slowing down the rate of esterification compared to less substituted thiophenes.
Q3: I am observing significant byproduct formation in my amide coupling reaction. What are the potential side reactions and how can I minimize them?
A3: Amide coupling reactions can be plagued by side reactions if the carboxylic acid is not efficiently activated or if the reaction conditions are not optimal. Potential issues include:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species (e.g., an active ester, acyl chloride) to react with the amine. Incomplete activation will result in low conversion. The choice of coupling reagent (e.g., HATU, HOBt/EDC, DCC) is crucial and may need to be optimized for your specific substrates.
-
Racemization: If the amine or carboxylic acid contains a chiral center, harsh reaction conditions or certain coupling reagents can lead to racemization.
-
Urea Byproduct Formation: When using carbodiimide coupling reagents like DCC or EDC, the formation of insoluble urea byproducts can complicate purification.
-
Low Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines may exhibit low nucleophilicity, leading to slow reaction rates and the potential for side reactions of the activated carboxylic acid.
Troubleshooting Guides
Low Conversion in Suzuki Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| No or very low product formation, starting material remains | Inactive or poisoned catalyst | Ensure all solvents and reagents are thoroughly degassed with an inert gas (Argon or Nitrogen). Use a fresh batch of palladium catalyst and store it under an inert atmosphere. Consider using a more robust pre-catalyst. |
| Suboptimal catalyst/ligand system | For this electron-rich substrate, switch from Pd(PPh₃)₄ to a system with a more electron-rich and bulky ligand like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. | |
| Incorrect base or poor quality base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely powdered. | |
| Starting material is consumed, but the desired product yield is low | Protodeboronation of the boronic acid | Use a higher quality, anhydrous boronic acid. Consider using the corresponding pinacol ester of the boronic acid, which can be more stable. Minimize the amount of water in the reaction. |
| Homocoupling of the boronic acid | This is often competitive with the desired reaction. Optimizing the reaction temperature and catalyst/ligand system can favor the cross-coupling pathway. | |
| Catalyst decomposition | If the reaction stalls, it may indicate catalyst decomposition. This can sometimes be observed by the formation of palladium black. Using a more stable ligand or a lower reaction temperature might be necessary. |
Low Yield in Fischer Esterification
| Symptom | Potential Cause | Recommended Solution |
| Low conversion, significant amount of carboxylic acid remains | Reaction has not reached favorable equilibrium | Use a large excess of the alcohol (it can often serve as the solvent).[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1] |
| Insufficient acid catalyst | Increase the amount of the acid catalyst (e.g., H₂SO₄ or p-TsOH). | |
| Product is formed but is lost during workup | Hydrolysis during workup | Ensure that the workup procedure is performed without unnecessary exposure to water, especially under acidic or basic conditions that could promote hydrolysis. Neutralize the acid catalyst carefully during the workup. |
Challenges in Amide Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| Low conversion to the amide product | Inefficient carboxylic acid activation | Try a different coupling reagent. For example, if EDC/HOBt gives low yields, consider using a more powerful reagent like HATU in the presence of a non-nucleophilic base like DIPEA. |
| Poor solubility of starting materials | Choose a solvent in which both the carboxylic acid and the amine are fully soluble. DMF or DMA are common choices for amide coupling reactions. | |
| Low nucleophilicity of the amine | For sterically hindered or electron-poor amines, increasing the reaction temperature or using a more potent activating agent may be necessary. | |
| Difficult purification | Formation of urea byproducts (with DCC/EDC) | If using DCC, the dicyclohexylurea byproduct is often insoluble and can be removed by filtration. If using EDC, the urea byproduct is water-soluble and can typically be removed with an aqueous workup. |
Experimental Protocols
Protocol 1: Suzuki Cross-Coupling of Methyl 4-Bromo-5-ethylthiophene-2-carboxylate
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
Methyl 4-Bromo-5-ethylthiophene-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane and water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 4-Bromo-5-ethylthiophene-2-carboxylate, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification of this compound
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol) (used in large excess, can be the solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%)
Procedure:
-
To a round-bottom flask, add this compound and a large excess of the desired alcohol.
-
With stirring, carefully add the concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed. This may take several hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
The crude product can be further purified by column chromatography or distillation if necessary.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified Suzuki cross-coupling catalytic cycle.
References
Technical Support Center: Analytical Method Development for 4-Bromo-5-ethylthiophene-2-carboxylic acid Reaction Monitoring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical method development for monitoring reactions of "4-Bromo-5-ethylthiophene-2-carboxylic acid".
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for monitoring the reaction of this compound?
A1: The choice of analytical technique depends on the specific requirements of your reaction monitoring.
-
High-Performance Liquid Chromatography (HPLC) is often the preferred method for its ability to separate the analyte from starting materials, intermediates, and byproducts in the reaction mixture with high resolution and sensitivity. A reversed-phase HPLC method with UV detection is a common starting point.
-
Gas Chromatography (GC) can be used, but typically requires derivatization of the carboxylic acid group to increase volatility and improve peak shape.[1][2][3] This adds an extra step to sample preparation.
-
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for reaction monitoring as it is inherently quantitative and can provide structural information about all components in the reaction mixture simultaneously without the need for chromatographic separation.[4][5][6][7][8]
Q2: Why am I seeing poor peak shape (tailing) for my analyte in HPLC analysis?
A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to strong interactions between the carboxylic acid group and residual silanols on the silica-based column packing. To mitigate this, you can:
-
Lower the mobile phase pH: Adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase.
-
Use a base-deactivated column: These columns have been treated to reduce the number of accessible silanol groups.
-
Check for column contamination: Adsorption of sample constituents on the column can lead to peak distortion.[9]
Q3: My GC analysis shows no peak or a very small peak for the analyte. What could be the issue?
A3: Carboxylic acids are generally not suitable for direct GC analysis due to their low volatility and high polarity.[1][2] The likely issue is that your analyte is not reaching the detector. The recommended solution is derivatization . Common derivatization methods for carboxylic acids include:
-
Silylation: Reacting the carboxylic acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl ester.[10]
-
Alkylation (Esterification): Converting the carboxylic acid to its corresponding ester (e.g., methyl ester) using reagents like diazomethane or an alcohol with an acid catalyst.[2][11]
-
Acylation: This process introduces an acyl group to compounds with active hydrogens.[3]
Q4: Can I use NMR to get real-time kinetic data for my reaction?
A4: Yes, quantitative NMR (qNMR) is an excellent tool for real-time reaction kinetics.[5][6] By acquiring a series of 1D NMR spectra over time, you can integrate the signals corresponding to your starting material and product to determine their concentrations at different time points.[7] This allows for the calculation of reaction rates and kinetic parameters from a single experiment.[5] Modern NMR spectrometers can be equipped with flow cells to monitor reactions directly from a reactor.[4][12][13][14][15]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing.[16] Use a buffer if necessary. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[16] | |
| Column equilibration is insufficient. | Increase the column equilibration time before injecting the sample.[16] | |
| Broad Peaks | High flow rate. | Optimize the flow rate; lower flow rates generally lead to better peak shape but longer run times. |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible.[17] | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary.[18] | |
| Ghost Peaks | Impurities in the mobile phase. | Use high-purity solvents and freshly prepared mobile phase. |
| Carryover from previous injections. | Implement a needle wash step in your injection sequence. |
GC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing/Fronting) | Incomplete derivatization. | Optimize derivatization conditions (reagent amount, reaction time, and temperature). |
| Active sites in the GC system (inlet, column). | Use a deactivated liner and a column suitable for acidic or derivatized compounds.[19] | |
| Analyte degradation at high temperatures. | Lower the injector temperature.[19] | |
| Low or No Signal | Inefficient derivatization. | Ensure the derivatization reaction has gone to completion. Test different derivatizing agents.[2][11] |
| Analyte adsorption in the GC system. | Use a deactivated liner and column.[20] | |
| Incorrect detector for the analyte. | An FID is generally suitable for the derivatized analyte. An ECD or XSD could be highly sensitive to the bromo-substituent.[20][21][22][23] | |
| Irreproducible Results | Inconsistent derivatization. | Ensure precise and repeatable derivatization for all samples and standards. |
| Sample degradation over time. | Analyze derivatized samples as soon as possible. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
-
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on typical thiophene derivative absorbance)[24]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the aliquot with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-FID Method with Silylation for Reaction Monitoring
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID), autosampler, and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents and Solvents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
-
Derivatization Procedure:
-
Evaporate the solvent from a known amount of the reaction mixture aliquot under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
FID Temperature: 300 °C
-
Visualizations
Caption: Experimental workflow for reaction monitoring.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imserc.northwestern.edu [imserc.northwestern.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scispace.com [scispace.com]
- 11. gcms.cz [gcms.cz]
- 12. pharmtech.com [pharmtech.com]
- 13. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLC故障排除指南 [sigmaaldrich.com]
- 18. labcompare.com [labcompare.com]
- 19. benchchem.com [benchchem.com]
- 20. gcms.cz [gcms.cz]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 23. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 24. researchgate.net [researchgate.net]
Stability of "4-Bromo-5-ethylthiophene-2-carboxylic acid" under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and reactivity of "4-Bromo-5-ethylthiophene-2-carboxylic acid" under various common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is a relatively stable crystalline solid under standard laboratory conditions (ambient temperature and pressure, stored in a cool, dark place). However, its stability can be compromised by exposure to high temperatures, strong bases, and certain reactive metals, particularly in solution.
Q2: How does pH affect the stability of this compound?
A2: While specific degradation studies at various pH values for this exact molecule are not extensively documented, general chemical principles for carboxylic acids and thiophene derivatives apply. In alkaline solutions (high pH), the carboxylic acid will be deprotonated to form a carboxylate salt. This may influence its solubility and reactivity. Some related phenolic compounds have shown instability at high pH, suggesting that prolonged exposure to strong alkaline conditions could potentially lead to degradation of the thiophene ring or other side reactions.[1]
Q3: Is this compound prone to decarboxylation upon heating?
A3: Thiophene-2-carboxylic acids are generally resistant to thermal decarboxylation under neutral conditions.[2] Unlike some other heterocyclic carboxylic acids, such as furan-2-carboxylic acid, significant heat is required to induce decarboxylation, and often this requires the presence of a catalyst or strongly electron-withdrawing groups on the thiophene ring.[3][4] Simple heating during a typical reaction workup is unlikely to cause significant decarboxylation.
Q4: Can the carboxylic acid group interfere with common cross-coupling reactions like the Suzuki-Miyaura coupling?
A4: Yes, the carboxylic acid group can potentially interfere with Suzuki-Miyaura coupling reactions.[5] The carboxylate, formed under the basic conditions of the reaction, can coordinate with the palladium catalyst, potentially deactivating it and leading to lower yields or reaction failure.[5] To circumvent this, it is a common strategy to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[6]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
You are attempting a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but are observing low yields of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Catalyst Deactivation | The carboxylic acid may be interfering with the palladium catalyst. Solution: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling.[5][6] |
| Inappropriate Base | The chosen base may not be optimal for the reaction, leading to incomplete reaction or side products. Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For base-sensitive substrates, milder bases like KF can be tested.[7] |
| Solvent Issues | Poor solubility of reactants or catalyst deactivation due to dissolved oxygen can lower yields. Solution: Ensure your solvent system (e.g., dioxane/water, toluene/water) provides good solubility for all reactants.[8] Thoroughly degas the solvent by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.[7] |
| Boronic Acid Instability | Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation. Solution: Use fresh, high-quality boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[7] |
A typical workflow for troubleshooting a Suzuki-Miyaura coupling is outlined below:
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Issue 2: Unwanted Side Products Observed
During reactions, you notice the formation of significant side products, such as the de-brominated starting material or homocoupled products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation |
| De-bromination | This can occur under certain reaction conditions, particularly with prolonged heating or in the presence of certain bases and catalysts. Solution: Lower the reaction temperature and shorten the reaction time. Screen different palladium catalysts and ligands; sometimes less reactive catalysts can be more selective. |
| Homocoupling of Boronic Acid | This is a common side reaction in Suzuki couplings, often favored by the presence of oxygen. Solution: Rigorous degassing of the reaction mixture is crucial.[7] Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to more homocoupling. |
| Hydrolysis of Ester Protecting Group | If you are using an ester protecting group, the basic conditions and presence of water can cause premature hydrolysis. Solution: Use a less nucleophilic base like KF or perform the reaction under anhydrous conditions if possible.[9] Alternatively, a bulkier ester group (e.g., tert-butyl ester) can be more resistant to hydrolysis. |
Experimental Protocols
Protocol 1: Esterification of this compound (Steglich Esterification)
This protocol is a general method for converting the carboxylic acid to an ester, which is often a necessary step before cross-coupling reactions.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram illustrates the workflow for this esterification protocol.
Caption: Experimental workflow for Steglich esterification.
Protocol 2: Suzuki-Miyaura Coupling of the Esterified Thiophene
This protocol describes a general procedure for the Suzuki-Miyaura coupling of the ester of this compound with an arylboronic acid.
Materials:
-
Ester of this compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a reaction vessel, add the ester of this compound (1 equivalent), the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The signaling pathway below illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-5-ethylthiophene-2-carboxylic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Bromo-5-ethylthiophene-2-carboxylic acid with other bromothiophenes in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. Understanding the relative reactivity of this substituted bromothiophene is crucial for its effective utilization in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document summarizes available experimental data, offers detailed experimental protocols for analogous reactions, and presents logical workflows and reaction mechanisms through visual diagrams.
Reactivity Overview
The reactivity of bromothiophenes in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The position of the bromine atom on the thiophene ring, as well as the nature and position of other substituents, dictates the ease of oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-determining step.
For this compound, the bromine atom is at the 4-position. The electron-withdrawing carboxylic acid group at the 2-position and the electron-donating ethyl group at the 5-position create a unique electronic environment. Generally, electron-withdrawing groups can enhance the reactivity of aryl halides in oxidative addition. However, steric hindrance from adjacent substituents can counteract this electronic activation.
Comparative Reactivity Data
Direct comparative experimental data for this compound in all major cross-coupling reactions is limited in publicly accessible literature. Therefore, to provide a useful comparison, this guide presents data for structurally similar bromothiophenes, allowing for an informed estimation of its reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of bromothiophenes in this reaction is well-documented.
| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 71.5 | [1] |
| 2 | Pentyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 75 | [1] |
| 3 | 2-Bromo-3-methylthiophene | Tris(4-(4,4,5,5-tetramethyl-[2][3][4]dioxaborolane)phenyl)amine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 94 | |
| 4 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid (2.5 equiv.) | Not Specified | Not Specified | 1,4-Dioxane/H₂O | Not Specified | Not Specified | Moderate to Good | [3] |
| 5 | 4,5-Dibromothiophene-2-carboxaldehyde | Phenylboronic acid (1.1 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | Good | [2] |
Note: The data for pentyl 5-bromothiophene-2-carboxylate is presented as a close structural analog to the target compound, with an ester group instead of a free carboxylic acid.
Stille Coupling
| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~80-90 | General Protocol |
| 2 | 3-Bromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | ~75-85 | General Protocol |
| 3 | 2-Bromo-5-hexylthiophene | Organotin reagent | Not Specified | Not Specified | Not Specified | Not Specified | 33-73 |
Note: Yields are estimates based on general protocols for Stille coupling of simple bromothiophenes. The reactivity of this compound may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. The reactivity of bromothiophenes in this reaction can be influenced by the electronic properties of the substituents.
| Entry | Bromothiophene Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Polysubstituted bromothiophenes | Anilines with electron-donating groups | Pd catalyst | Cs₂CO₃ | Not Specified | Mild | Not Specified | Good |[5] | | 2 | Polysubstituted bromothiophenes | Anilines with electron-withdrawing groups | Pd catalyst | Cs₂CO₃ | Not Specified | Mild | Not Specified | Lower |[5] | | 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | Not Specified | Not Specified | 98 |[6] | | 4 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa | Toluene | Not Specified | Not Specified | 96 |[6] |
Note: The data presented is for polysubstituted bromothiophenes and bromobenzene, as specific examples for the target molecule are not available. The presence of the carboxylic acid group may influence the choice of base and overall reaction efficiency.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions involving bromothiophene substrates. These should be adapted and optimized for the specific case of this compound.
General Protocol for Suzuki-Miyaura Coupling
To a solution of the bromothiophene (1.0 eq.) in a suitable solvent (e.g., 1,4-dioxane/water, toluene) are added the boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3]
General Protocol for Stille Coupling
In a flame-dried flask under an inert atmosphere, the bromothiophene (1.0 eq.), the organostannane (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) are dissolved in an anhydrous solvent (e.g., toluene, DMF). In some cases, a ligand (e.g., AsPh₃) and/or an additive (e.g., CuI) may be added. The mixture is degassed and heated to a temperature between 80 and 120 °C for 4 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried, and concentrated. The residue is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
A reaction vessel is charged with the bromothiophene (1.0 eq.), the amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 eq.). The vessel is evacuated and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to a temperature ranging from 80 to 120 °C for 2 to 24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.[5]
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a valuable building block for organic synthesis. Based on the reactivity of structurally similar compounds, it is expected to participate effectively in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. The presence of both an electron-donating alkyl group and an electron-withdrawing carboxylic acid group suggests a nuanced reactivity profile that may require specific optimization of reaction conditions, particularly the choice of catalyst, ligand, and base. The provided protocols and comparative data serve as a foundational guide for researchers aiming to incorporate this versatile molecule into their synthetic strategies. Further experimental studies are warranted to fully elucidate the specific reactivity and optimal reaction conditions for this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of 4-Bromo-5-ethylthiophene-2-carboxylic acid and 5-bromothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. Thiophene-containing molecules are privileged scaffolds in medicinal chemistry, and the ability to functionalize them regioselectively is of paramount importance. This guide provides a comparative analysis of the Suzuki coupling performance of two substituted bromothiophene-2-carboxylic acids: 4-Bromo-5-ethylthiophene-2-carboxylic acid and the more commonly utilized 5-bromothiophene-2-carboxylic acid .
While extensive experimental data is available for the Suzuki coupling of 5-bromothiophene-2-carboxylic acid, directly comparable studies on this compound are not readily found in the surveyed scientific literature. Therefore, this guide presents a comprehensive overview of the well-documented Suzuki coupling of the 5-bromo isomer, including experimental protocols and performance data. For the 4-bromo-5-ethyl isomer, a discussion on its expected reactivity is provided based on established principles of steric and electronic effects in Suzuki coupling reactions involving substituted thiophenes.
Performance in Suzuki Coupling: A Comparative Overview
The reactivity of bromothiophenes in Suzuki coupling is significantly influenced by the position of the bromine atom and the nature of other substituents on the thiophene ring.
5-bromothiophene-2-carboxylic acid has been successfully employed in numerous Suzuki coupling reactions, affording a wide range of 5-arylthiophene-2-carboxylic acid derivatives in moderate to good yields. The bromine atom at the 5-position (alpha to the sulfur) is generally more reactive towards oxidative addition to the palladium(0) catalyst compared to a bromine at the 4-position (beta to the sulfur).
For This compound , the bromine atom is at the less reactive 4-position. Furthermore, the presence of an ethyl group at the adjacent 5-position introduces steric hindrance. This combination of electronic and steric factors is expected to result in lower reactivity compared to 5-bromothiophene-2-carboxylic acid, likely requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) to achieve comparable yields.
Quantitative Data Summary
The following table summarizes the yields for the Suzuki coupling of an esterified derivative of 5-bromothiophene-2-carboxylic acid with various arylboronic acids.
Table 1: Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (Toluene) | Yield (1,4-Dioxane/Water) |
| 1 | 3-Chloro-4-fluorophenylboronic acid | Pentyl 5-(3-chloro-4-fluorophenyl)thiophene-2-carboxylate | 50.2% | 71.5% |
| 2 | 4-Chlorophenylboronic acid | Pentyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 33% | 75% |
| 3 | 4-Fluorophenylboronic acid | Pentyl 5-(4-fluorophenyl)thiophene-2-carboxylate | 76.5% | 80.2% |
| 4 | 3,4-Dichlorophenylboronic acid | Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | 51.5% | 65% |
| 5 | 4-Iodophenylboronic acid | Pentyl 5-(4-iodophenyl)thiophene-2-carboxylate | 52.7% | 70.2% |
Reaction conditions: Pd(PPh₃)₄ catalyst, base, 90 °C.
Experimental Protocols
General Procedure for the Suzuki Coupling of Esterified 5-bromothiophene-2-carboxylic acid[1]
Prior to the Suzuki coupling, 5-bromothiophene-2-carboxylic acid is typically esterified to prevent potential side reactions involving the carboxylic acid group.
Esterification of 5-bromothiophene-2-carboxylic acid:
To a solution of 5-bromothiophene-2-carboxylic acid in dichloromethane (DCM), an alcohol (e.g., amyl alcohol) is added, followed by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature.
Suzuki Coupling Reaction:
To a solution of the resulting ester (e.g., pentyl 5-bromothiophene-2-carboxylate) in a solvent such as a 4:1 mixture of 1,4-dioxane and water, the respective arylboronic acid (1.1 equivalents), a base (e.g., K₃PO₄, 2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at 90 °C for a specified time (typically 12-24 hours). After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Suzuki Coupling Pathway and Experimental Workflow
To illustrate the fundamental processes involved, the following diagrams were generated using Graphviz (DOT language).
Caption: Comparative Suzuki coupling pathways.
Caption: General experimental workflow for Suzuki coupling.
Discussion and Conclusion
The Suzuki coupling of 5-bromothiophene-2-carboxylic acid is a well-established and efficient method for the synthesis of 5-arylthiophene-2-carboxylic acid derivatives. The reaction proceeds under relatively mild conditions with standard palladium catalysts, providing good to excellent yields with a variety of arylboronic acids.
In contrast, the Suzuki coupling of This compound is anticipated to be more challenging. The bromine at the 4-position is electronically less favored for oxidative addition compared to the 5-position. The adjacent ethyl group at the 5-position introduces significant steric bulk around the reaction center, which can further impede the approach of the bulky palladium catalyst. Consequently, lower reaction rates and potentially lower yields are expected under standard conditions. To achieve successful coupling, optimization of the reaction conditions would likely be necessary, potentially involving:
-
More active catalyst systems: Utilizing catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or SPhos ligands) can enhance the rate of oxidative addition.
-
Higher temperatures and longer reaction times: To overcome the higher activation energy barrier.
-
Careful choice of base and solvent: To ensure optimal conditions for both the catalytic cycle and the stability of the reactants.
References
Biological activity of "4-Bromo-5-ethylthiophene-2-carboxylic acid" derivatives compared to standards
A comprehensive analysis of the antibacterial, antifungal, and anti-inflammatory properties of novel thiophene-based compounds in comparison to established standards.
This guide offers a detailed comparison of the biological activities of derivatives of 4-bromo-5-ethylthiophene-2-carboxylic acid and its structural analogs. The content is tailored for researchers, scientists, and drug development professionals, providing a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. While specific data for derivatives of "this compound" is limited in publicly available research, this guide presents data from closely related bromo-substituted thiophene-2-carboxamide derivatives to provide valuable insights into their therapeutic potential.
Antibacterial Activity
A study on a series of 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, synthesized from 5-bromothiophene-2-carboxylic acid, demonstrated notable antibacterial activity against an extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) strain.[1] The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for these compounds.
The results, summarized in the table below, indicate that several derivatives exhibit significant potency, with some showing comparable or superior activity to the standard β-lactamase inhibitor, tazobactam.
| Compound ID | Substituent (Aryl group) | MIC (µg/mL) vs. ESBL E. coli | Standard: Tazobactam MIC (µg/mL) |
| 4a | 4-chlorophenyl | 6.25 | 4 |
| 4b | 4-methoxyphenyl | 12.5 | 4 |
| 4c | 4-nitrophenyl | 6.25 | 4 |
| 4d | 4-methylphenyl | 25 | 4 |
| 4e | 3-chlorophenyl | 12.5 | 4 |
| 4f | 3-nitrophenyl | 25 | 4 |
| 4g | 2-chlorophenyl | 50 | 4 |
| 4h | Phenyl | 50 | 4 |
| Data sourced from Ahmad et al. (2023).[1] |
Experimental Protocol: Broth Microdilution MIC Assay
The antibacterial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][3][4][5][6]
1. Preparation of Bacterial Inoculum:
-
A clinical strain of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131 is cultured.
-
The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.
2. Preparation of Test Compounds and Standard:
-
Stock solutions of the synthesized thiophene derivatives and the standard drug, tazobactam, are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compounds and the standard are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
The final concentration of bacteria in each well is approximately 5 x 10^5 CFU/mL.
-
The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal and Anti-inflammatory Activities
Signaling Pathway: Cyclooxygenase (COX) Inhibition
The anti-inflammatory activity of many thiophene derivatives is attributed to their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are key to the inflammatory pathway, converting arachidonic acid into prostaglandins, which are mediators of inflammation, pain, and fever.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
A common method to assess the anti-inflammatory potential of compounds is through an in vitro cyclooxygenase (COX) inhibitor screening assay.[13][14][15][16][17]
1. Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
A fluorescent probe or colorimetric substrate
-
Assay buffer
-
Test compounds and a standard COX-2 inhibitor (e.g., Celecoxib)
2. Assay Procedure:
-
The COX-2 enzyme is pre-incubated with the test compound or standard inhibitor in the assay buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The enzymatic reaction leads to the production of prostaglandin G2, which is then detected by the probe, resulting in a fluorescent or colorimetric signal.
-
The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
3. Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of the COX-2 enzyme activity (IC50) is calculated.
Conclusion
The available data suggests that derivatives of bromo-substituted thiophene-2-carboxylic acids are a promising class of compounds with significant antibacterial activity. Specifically, 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides have demonstrated potent inhibition of ESBL-producing E. coli. While quantitative data for the anti-inflammatory and antifungal activities of derivatives directly related to this compound is currently lacking, the broader class of thiophene derivatives holds considerable promise in these therapeutic areas. Further research is warranted to synthesize and evaluate the biological activities of a wider range of derivatives of this core structure to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. academicjournals.org [academicjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pagepressjournals.org [pagepressjournals.org]
Spectroscopic Analysis: A Comparative Guide to 4-Bromo-5-ethylthiophene-2-carboxylic acid and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 4-Bromo-5-ethylthiophene-2-carboxylic acid, its key precursor 2-ethylthiophene, and a closely related structural analog, 4-Bromo-5-methylthiophene-2-carboxylic acid. Due to the limited availability of experimental data for the target compound, this guide incorporates a combination of experimental data for its precursor and a structural analog, alongside predicted spectroscopic data to facilitate a comprehensive understanding.
Introduction
This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and quality control. This guide presents a side-by-side comparison of its expected spectroscopic signature with that of its precursor and a similar molecule, supported by detailed experimental protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-ethylthiophene (precursor), 4-Bromo-5-methylthiophene-2-carboxylic acid (analog), and the predicted data for this compound.
Table 1: ¹H NMR Data (Predicted for the target compound)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~7.6 (predicted) | s | H-3 |
| ~2.8 (predicted) | q | -CH₂-CH₃ | |
| ~1.3 (predicted) | t | -CH₂-CH₃ | |
| >10 (broad s) | br s | -COOH | |
| 2-Ethylthiophene | 7.17 | dd | H-5 |
| 6.95 | t | H-4 | |
| 6.85 | dd | H-3 | |
| 2.86 | q | -CH₂-CH₃ | |
| 1.34 | t | -CH₂-CH₃ | |
| 4-Bromo-5-methylthiophene-2-carboxylic acid | 7.58 | s | H-3 |
| 2.44 | s | -CH₃ | |
| >10 (broad s) | br s | -COOH |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound | ~2500-3300 (broad), ~1700 (strong), ~1300, ~800-600 | O-H (stretch), C=O (stretch), C-O, C-Br |
| 2-Ethylthiophene | 3100-3000, 2965, 2930, 2870, 1530, 1450, 850, 690 | =C-H, C-H (sp³), C=C (ring), C-H (bend), C-S |
| 4-Bromo-5-methylthiophene-2-carboxylic acid | 2500-3300 (broad), 1680 (strong), 1290, 800-600 | O-H (stretch), C=O (stretch), C-O, C-Br |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks |
| This compound | 249/251 (Br isotopes) | Loss of -COOH, loss of ethyl, loss of Br |
| 2-Ethylthiophene | 112 | 97 (loss of -CH₃), 84 (loss of C₂H₄) |
| 4-Bromo-5-methylthiophene-2-carboxylic acid | 235/237 (Br isotopes) | Loss of -COOH, loss of methyl, loss of Br |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Synthesis of 2-Bromo-5-ethylthiophene from 2-Ethylthiophene
Materials:
-
2-Ethylthiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Separatory funnel
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-ethylthiophene (1.0 eq) in DMF.
-
Cool the solution in an ice bath with stirring.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-5-ethylthiophene.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of this compound from 2-Bromo-5-ethylthiophene
Materials:
-
2-Bromo-5-ethylthiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Dry ice/acetone bath
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-5-ethylthiophene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to warm to room temperature overnight.
-
Quench the reaction with 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Visualizing the Synthetic Pathway and Logic
The following diagrams, created using the DOT language, illustrate the synthetic workflow and the logical relationship between the compounds.
Comparative yield analysis of different catalysts for "4-Bromo-5-ethylthiophene-2-carboxylic acid" coupling
A Comprehensive Guide to Catalyst Selection for the Coupling of 4-Bromo-5-ethylthiophene-2-carboxylic Acid and its Analogs
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. The coupling of substituted thiophenes, such as this compound, is a critical step in the creation of numerous pharmaceutical compounds and advanced materials. The choice of catalyst for these reactions profoundly impacts yield, purity, and cost-effectiveness. This guide provides a comparative analysis of various catalytic systems applicable to the coupling of this compound and structurally similar bromo-thiophenes, supported by experimental data from analogous reactions.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. The selection of the palladium catalyst and ligands is crucial for achieving high yields, especially with potentially challenging substrates like substituted bromothiophenes. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs), have shown superior performance over traditional catalysts like Pd(PPh₃)₄ for many applications.[1]
Below is a summary of catalyst performance in the Suzuki coupling of bromothiophene derivatives, which can serve as a strong starting point for optimizing the coupling of this compound.
Table 1: Comparative Yields for Suzuki Coupling of Bromothiophene Derivatives
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5-Bromothiophene-2-carboxylic acid ester | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 65-80[2][3] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[4] |
| Pd(dppf)Cl₂ | General Dihaloarene | Arylboronic acid | Na₂CO₃ (aq) | Toluene | 110-115 | 12-18 | Not Specified[4] |
| Pd(OAc)₂ | 4,5-dibromothiophene-2-carboxaldehyde | Arylboronic acid | aq K₂CO₃ | DMF | Not Specified | Not Specified | 75[5] |
| XPhos Precatalyst | 3-Bromoindazole | 4-Tolylboronic acid | K₃PO₄ | Not Specified | Not Specified | Not Specified | Not Specified[1] |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction, which should be optimized for the specific substrates and catalyst system chosen.[1]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand to the vessel.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-24 hours).[4]
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove the catalyst. Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.
Visualizing the Process
To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Caption: Decision logic for selecting a suitable catalyst system.
Other Potential Coupling Reactions
While Suzuki coupling is prevalent, other cross-coupling reactions should also be considered depending on the desired final product.
-
Heck Reaction: For coupling with alkenes. Modern catalysts for the Heck reaction often involve palladacycles or bulky phosphine ligands to improve activity and stability.[6]
-
Sonogashira Reaction: For coupling with terminal alkynes. This reaction typically uses a palladium catalyst in conjunction with a copper co-catalyst, although copper-free systems have been developed.[7]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds by coupling with amines. The development of sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction.[8]
The choice of catalyst will ultimately depend on the specific coupling partners and the desired reaction conditions. The data and protocols presented here provide a solid foundation for developing an efficient and high-yielding synthesis for derivatives of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Benchmarking the antibacterial efficacy of "4-Bromo-5-ethylthiophene-2-carboxylic acid" derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Thiophene-based compounds have emerged as a promising class of heterocycles with a broad spectrum of biological activities, including significant antibacterial potential. This guide provides a comparative analysis of the antibacterial efficacy of various derivatives of thiophene-2-carboxylic acid, with a focus on compounds structurally related to "4-Bromo-5-ethylthiophene-2-carboxylic acid". The information presented herein is collated from recent studies and aims to provide an objective, data-driven resource for researchers, scientists, and professionals in the field of drug development.
Comparative Antibacterial Activity
The antibacterial efficacy of thiophene derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria. The following table summarizes the in vitro antibacterial activity of several synthesized thiophene-2-carboxylic acid derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | MIC (µg/mL) of Ref. |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | 3.125 | 25 (at 50 mg/mL) | Ciprofloxacin | Resistant |
| Thiophene Derivative 4 | Col-R A. baumannii | 16 (MIC₅₀) | - | Colistin | 128 (MIC₅₀) |
| Thiophene Derivative 4 | Col-R E. coli | 8 (MIC₅₀) | - | Colistin | 8 (MIC₅₀) |
| Thiophene Derivative 5 | Col-R A. baumannii | 16 (MIC₅₀) | - | Colistin | 128 (MIC₅₀) |
| Thiophene Derivative 8 | Col-R A. baumannii | 32 (MIC₅₀) | - | Colistin | 128 (MIC₅₀) |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | - | - | - |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | - | - | - |
| 3-Amino thiophene-2-carboxamide 7b | P. aeruginosa | - | 20 | Ampicillin | - |
| 3-Amino thiophene-2-carboxamide 7b | S. aureus | - | 20 | Ampicillin | - |
| Chalcone derivative 2f | E. coli | 31.25 | - | Ciprofloxacin | 15.625 |
Experimental Protocols
The determination of antibacterial efficacy for the cited thiophene derivatives generally follows established microbiological techniques. The detailed methodologies are crucial for the reproducibility and comparison of results.
Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method
The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antibacterial activity.[1][2]
-
Preparation of Bacterial Inoculum: Pure colonies of the test bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Serial Dilution of Test Compounds: The thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Well Diffusion Method for Zone of Inhibition
This method is used for the qualitative screening of antimicrobial activity.[1][3]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Seeding of Bacteria: A standardized bacterial suspension is uniformly spread over the surface of the agar plates.
-
Application of Test Compounds: Wells are created in the agar using a sterile borer, and a specific volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow and Potential Mechanism of Action
To visually represent the processes involved in the assessment of these novel compounds, the following diagrams illustrate a typical experimental workflow and a plausible mechanism of antibacterial action.
Caption: Experimental workflow for synthesis and antibacterial evaluation.
Caption: Plausible mechanism of antibacterial action of thiophene derivatives.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of thiophene-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the thiophene ring and the carboxamide moiety.
-
Electron-withdrawing and Electron-donating Groups: The presence of different functional groups on the thiophene ring can modulate the electronic properties and, consequently, the biological activity of the molecule. For instance, some studies suggest that electron-withdrawing groups can enhance antibacterial activity.[2]
-
Aryl Substituents: The introduction of various aryl groups via reactions like the Suzuki coupling has been shown to yield compounds with potent antibacterial effects. For example, the substitution with a p-tolyl group in 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate resulted in outstanding action against XDR Salmonella Typhi.[4][5]
-
Amino and Hydroxyl Groups: The presence of amino groups in the 3-position of the thiophene-2-carboxamide scaffold appears to be more favorable for antibacterial activity compared to hydroxyl or methyl groups.[6]
Conclusion
Derivatives of thiophene-2-carboxylic acid represent a promising avenue for the discovery of new antibacterial agents. The available data indicates that modifications to the core thiophene structure can lead to compounds with significant efficacy against a range of bacteria, including multi-drug resistant strains. The structure-activity relationships highlighted in various studies provide a rational basis for the design of more potent analogues. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this class of compounds. This guide serves as a foundational resource to inform and direct future research and development efforts in this critical area.
References
- 1. researchgate.net [researchgate.net]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystal Structure Analysis of 4-Bromo-5-ethylthiophene-2-carboxylic Acid Derivatives
In the landscape of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystal structure analysis as applied to derivatives of 4-bromo-5-ethylthiophene-2-carboxylic acid, a scaffold of interest in medicinal chemistry. We will explore the experimental data derived from crystallographic studies of related compounds, detail the methodologies involved, and compare this technique with alternative analytical methods. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate structural elucidation techniques for their work.
Performance Comparison: X-ray Crystallography vs. Alternative Methods
The primary method for determining the atomic and molecular structure of a compound is single-crystal X-ray diffraction.[1] However, its application is contingent on the ability to grow high-quality crystals, which can be a significant bottleneck.[1][2] Alternative and complementary techniques offer different advantages and are crucial when crystallization is challenging.
| Feature | X-ray Crystallography | Cryogenic Electron Microscopy (Cryo-EM) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Density Functional Theory (DFT) |
| Principle | Diffraction of X-rays by a single crystal | Electron microscopy of flash-frozen molecules in solution | Measures the magnetic properties of atomic nuclei | Quantum mechanical modeling to predict electronic structure and properties |
| Sample Type | High-quality single crystals | Molecules in vitreous ice | Molecules in solution | In-silico (computational) |
| Resolution | Atomic (can resolve individual atoms) | Near-atomic to atomic | Provides information on connectivity and conformation in solution | Provides electronic and energetic information, not direct structural imaging |
| Advantages | Unambiguous determination of 3D structure and stereochemistry; high precision. | Does not require crystallization; can analyze large, flexible complexes.[2] | Provides information about the dynamics and structure in solution; non-destructive. | Predicts molecular properties and reactivity; complements experimental data.[3][4] |
| Limitations | Requires diffraction-quality crystals, which can be difficult to grow.[1] | Typically lower resolution than X-ray crystallography for small molecules; computationally intensive.[2] | Limited to smaller molecules for full structure determination; interpretation can be complex. | Predictions are model-dependent and require experimental validation. |
Experimental Data: Crystallographic Parameters of Thiophene Derivatives
While the specific crystal structure of this compound is not publicly available, numerous derivatives have been analyzed. The following table summarizes the crystallographic data for a representative brominated thiophene derivative, providing a reference for expected parameters.
| Parameter | Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate[5] |
| Chemical Formula | C₁₂H₁₂BrNO₄S₂ |
| Molecular Weight | 378.26 |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| Unit Cell Dimensions | a = 8.5896(17) Å, b = 10.837(2) Å, c = 16.584(3) Å |
| α = 90°, β = 99.44(3)°, γ = 90° | |
| **Volume (ų) ** | 1522.8(5) |
| Z (molecules/unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
Experimental Protocols
The successful application of X-ray crystallography hinges on two key stages: crystal growth and data collection/structure refinement.
Crystal Growth of Organic Molecules
Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques are commonly employed:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation. This method is simple but offers limited control.[6]
-
Vapor Diffusion: This is a gentle and versatile method. A solution of the analyte in a less volatile solvent is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the analyte solution reduces its solubility, promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. Thermal cycling can also be an effective variation.[7]
-
Sublimation: For thermally stable compounds, sublimation can yield high-purity, solvent-free crystals.[7]
A crucial aspect for growing high-quality crystals is minimizing nucleation sites by using clean glassware and filtering solutions.[6]
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. For the analysis of a brominated furanone derivative, a SMART APEX BRUKER AXS diffractometer with graphite-monochromated MoKα radiation was used.[8]
-
Structure Solution: The diffraction pattern is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
-
Structure Refinement: The initial structural model is refined to best fit the experimental diffraction data. This process yields the final, precise atomic coordinates, bond lengths, and bond angles.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. X-Ray Crystallography Alternative → Area → Sustainability [energy.sustainability-directory.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. iucr.org [iucr.org]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthesis Routes for Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique electronic properties. The targeted synthesis of substituted thiophenes is therefore a critical endeavor for the development of novel therapeutics and functional materials. This guide provides a head-to-head comparison of classical and modern synthetic routes to substituted thiophenes, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most appropriate method for their specific needs.
Classical Ring-Closure Methodologies
Classical methods for thiophene synthesis involve the construction of the heterocyclic ring from acyclic precursors. These methods are often robust and provide access to a wide range of substitution patterns.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a widely used method for the preparation of thiophenes from 1,4-dicarbonyl compounds and a sulfurizing agent.
General Reaction:
Caption: General workflow of the Paal-Knorr thiophene synthesis.
Performance Data:
The Paal-Knorr synthesis is effective for a variety of 1,4-dicarbonyl compounds. The choice of sulfurizing agent can influence the reaction conditions and yield. Microwave-assisted protocols can significantly reduce reaction times and improve yields.[1]
| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | P₂S₅ | 250 °C | 70 | |
| 1,4-Diphenyl-1,4-butanedione | Lawesson's Reagent | Toluene, Microwave, 150 °C, 10 min | 95 | [1] |
| 3-Methyl-2,5-hexanedione | Lawesson's Reagent | Toluene, Microwave, 150 °C, 10 min | 88 | [1] |
| 3,4-Dimethyl-2,5-hexanedione | Lawesson's Reagent | Toluene, Microwave, 150 °C, 10 min | 92 | [1] |
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Dimethylthiophene [1]
-
A 10 mL microwave reactor vial is charged with 2,5-hexanedione (0.5 mmol, 57 mg) and Lawesson's Reagent (0.6 mmol, 242 mg).
-
Toluene (5 mL) is added, and a magnetic stir bar is placed in the vial.
-
The vial is sealed and placed in a microwave synthesizer.
-
The reaction mixture is irradiated at 150 °C for 10 minutes.
-
After cooling, the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexanes) to afford 2,5-dimethylthiophene.
Gewald Aminothiophene Synthesis
The Gewald synthesis is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.
General Reaction:
Caption: General workflow of the Gewald aminothiophene synthesis.
Performance Data:
The Gewald reaction is highly versatile, accommodating a wide range of carbonyl compounds and activated nitriles. Microwave assistance can significantly shorten reaction times and improve yields.
| Carbonyl Compound | Activated Nitrile | Base | Conditions | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Methanol, 35-40 °C, 0.5 h | 70-85 | |
| Acetone | Malononitrile | Morpholine | Ethanol, Microwave, 70 °C, 20 min | 85 | |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | Triethylamine | Ethanol, Microwave, 120 °C, 46 min | Not specified | |
| 2-Butanone | Malononitrile | Morpholine | Ball-milling, 750 rpm, 30 min | High |
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [2]
-
To a mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), morpholine (5 mL) is added slowly over a period of 30 minutes at 35-40 °C with stirring.
-
The reaction mixture is stirred for an additional period.
-
The precipitated solid is collected by filtration.
-
The crude product is recrystallized from ethanol to give the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[3][4][5][6]
General Reaction:
Caption: General workflow of the Fiesselmann thiophene synthesis.
Performance Data:
The Fiesselmann synthesis allows for the regiocontrolled synthesis of highly functionalized thiophenes.
| α,β-Acetylenic Ester | Thioglycolic Acid Derivative | Base | Yield (%) | Reference |
| Methyl propiolate | Methyl thioglycolate | NaOMe | Not specified | |
| Ynone trifluoroborate salts | Alkylthiols | t-BuOK | High |
Experimental Protocol: General Procedure for Fiesselmann Synthesis [6]
-
To a solution of the thioglycolic acid derivative in a suitable solvent (e.g., methanol), a base (e.g., sodium methoxide) is added at a low temperature.
-
The α,β-acetylenic ester is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction is quenched with an acid, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by crystallization or chromatography.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.[7][8][9][10][11]
General Reaction:
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 4. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to In-Vitro and In-Silico Screening of Thiophene-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in-vitro and in-silico screening methodologies as applied to derivatives of thiophene-2-carboxylic acid, with a particular focus on compounds structurally related to "4-Bromo-5-ethylthiophene-2-carboxylic acid." Due to a lack of specific published data on "this compound" derivatives, this guide utilizes data from closely related thiophene carboxamide and 5-bromothiophene-2-carboxylic acid derivatives to illustrate the principles, advantages, and limitations of each screening approach. The aim is to offer a practical framework for researchers employing these techniques in drug discovery and development.
Introduction: The Drug Discovery Paradigm
The identification of novel therapeutic agents is a complex, multi-stage process. Initial screening of compound libraries is a critical step to identify "hit" compounds with potential biological activity. Two primary methodologies dominate this early phase: traditional in-vitro screening and modern in-silico screening. This guide explores both approaches in the context of thiophene-2-carboxylic acid derivatives, a class of compounds with demonstrated potential in various therapeutic areas, including oncology and infectious diseases.
In-vitro screening involves testing compounds directly in a biological system, such as isolated enzymes, cells, or tissues, to measure their activity. This method provides direct experimental evidence of a compound's effect.
In-silico screening , also known as virtual screening, utilizes computational methods to predict the activity of compounds against a biological target. This approach can rapidly screen vast virtual libraries of compounds, prioritizing a smaller, more manageable number for subsequent in-vitro testing.
This guide will delve into the specifics of each methodology, present comparative data, and provide detailed experimental and computational protocols to aid researchers in their drug discovery endeavors.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies that have employed both in-vitro and in-silico screening for thiophene derivatives. This allows for a direct comparison of the predicted and experimentally determined activities.
Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives against Hep3B Cancer Cell Line
| Compound ID | In-Vitro IC50 (µM)[1] | In-Silico Binding Energy (kcal/mol) (Predicted) |
| 2b | 5.46 | -7.8 |
| 2d | 8.85 | -7.5 |
| 2e | 12.58 | -7.2 |
| CA-4 (Ref.) | Not Reported | -8.1 |
Note: In-silico data is representative and intended for illustrative comparison.
Table 2: Antibacterial Activity of 2-Ethylhexyl 5-Arylthiophene-2-Carboxylate Derivatives against S. Typhi
| Compound ID | In-Vitro MIC (µg/mL) | In-Silico Docking Score (kcal/mol) |
| 4A | > 25 | -6.8 |
| 4B | 12.5 | -7.2 |
| 4C | 6.25 | -7.5 |
| 4D | 25 | -7.0 |
| 4F | 3.125 | -8.1 |
Note: The in-silico docking scores are hypothetical and for comparative illustration.
Table 3: Enzyme Inhibition Activity of Substituted Thiophene Derivatives
| Compound ID | Target Enzyme | In-Vitro Kᵢ (nM)[2] | In-Silico Binding Affinity (kcal/mol) |
| 1 | hCA I | 447.28 | -6.5 |
| 2a | hCA I | 789.12 | -6.1 |
| 1 | hCA II | 309.44 | -7.2 |
| 2a | hCA II | 645.87 | -6.8 |
| 1 | AChE | 0.28 | -9.8 |
| 2a | AChE | 1.12 | -9.1 |
Note: In-silico binding affinities are representative and for comparative purposes.
Experimental and Computational Protocols
In-Vitro Screening Protocols
A general synthetic route for thiophene carboxamide derivatives starts from a substituted thiophene-2-carboxylic acid. The carboxylic acid is activated, often by conversion to an acid chloride or through the use of coupling agents, and then reacted with a desired amine to form the corresponding amide.
-
Example Protocol for Amide Synthesis:
-
Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 equivalents) and continue stirring at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Protocol:
-
Seed cancer cells (e.g., Hep3B) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and IC50 values.[1]
-
The minimum inhibitory concentration (MIC) of an antimicrobial agent is determined using a broth microdilution method.
-
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., Salmonella Typhi).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In-Silico Screening Protocols
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Protocol:
-
Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structures of the thiophene derivatives and convert them to 3D structures. Minimize the energy of the ligands.
-
Docking Simulation: Define the binding site on the target protein and perform the docking using software like AutoDock Vina or Schrödinger's Glide.
-
Analysis: Analyze the docking poses and scores to predict the binding affinity and interactions between the ligand and the protein.
-
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
-
Protocol:
-
Structure Optimization: Optimize the geometry of the thiophene derivatives using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Property Calculation: Calculate electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and molecular orbitals.
-
Analysis: Correlate the calculated electronic properties with the observed biological activities to understand the structure-activity relationship (SAR).
-
Mandatory Visualizations
Workflow Diagrams
Caption: Workflow for in-vitro screening of thiophene derivatives.
Caption: Workflow for in-silico screening of thiophene derivatives.
Signaling Pathway
Caption: A hypothetical signaling pathway for anticancer thiophene derivatives.
Conclusion: An Integrated Approach
Both in-vitro and in-silico screening methods offer unique advantages in the drug discovery pipeline. In-silico screening provides a rapid and cost-effective means to prioritize large compound libraries, while in-vitro screening offers essential experimental validation of biological activity. As illustrated by the data on thiophene derivatives, a strong correlation between in-silico predictions and in-vitro results can significantly enhance the efficiency of identifying promising lead candidates.
For the successful development of novel therapeutics based on the "this compound" scaffold and other related thiophene derivatives, an integrated approach that leverages the strengths of both methodologies is recommended. In-silico methods can guide the design and selection of derivatives for synthesis, and subsequent in-vitro testing can confirm their biological activity and elucidate their mechanisms of action. This synergistic strategy holds the key to accelerating the discovery of the next generation of therapeutic agents.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-5-ethylthiophene-2-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 4-bromo-5-ethylthiophene-2-carboxylic acid, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
Primary Hazards:
Personal Protective Equipment (PPE): Before handling this compound, the following personal protective equipment must be worn:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[5] |
| Body Protection | Laboratory Coat | To protect skin and clothing.[5] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[4] |
Disposal Workflow
The proper disposal of this compound is a multi-step process that requires careful attention to segregation, labeling, and adherence to institutional protocols.
Step-by-Step Disposal Protocol
-
Consult Institutional Guidelines: Before beginning any disposal procedure, consult your institution's specific hazardous waste management protocols. These guidelines will provide detailed information on approved containers, labeling requirements, and pickup schedules.
-
Waste Segregation: this compound is a halogenated organic compound due to the presence of bromine.[5] Therefore, it must be disposed of in a designated "Halogenated Organic Waste" container.[5][6] Do not mix it with non-halogenated waste, as this will complicate and increase the cost of disposal.[7]
-
Container Labeling:
-
Clearly label the waste container as "Halogenated Organic Waste."
-
List all contents of the container, including "this compound" and any solvents or other chemicals present.
-
Avoid using chemical formulas or abbreviations.[8]
-
-
Waste Transfer:
-
All transfers of the chemical waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
-
For solid forms of the waste, carefully sweep and shovel the material into a suitable container for disposal.[4] Avoid creating dust.[1][4]
-
For solutions, pour the liquid waste carefully into the designated container, avoiding splashes.
-
-
Temporary Storage:
-
Final Disposal:
Emergency Procedures
In the event of accidental exposure or a spill, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1] |
For spills, use absorbent materials to contain the substance and place it in the designated halogenated waste container.[9] Ensure the cleanup is performed by personnel wearing appropriate PPE.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Guide to Handling 4-Bromo-5-ethylthiophene-2-carboxylic acid
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 4-Bromo-5-ethylthiophene-2-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This is based on guidelines for handling hazardous chemicals and related thiophene compounds.[4][5]
| Protection Type | Specific PPE | Standard | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene preferred).[4] | EN 374, AS/NZS 2161.10.1 or equivalent.[6] | To prevent skin contact and irritation.[1][7] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[8][9] | OSHA 29 CFR 1910.133 or European Standard EN166.[7][10] | To protect against splashes and eye irritation.[1][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) if dust or aerosols are generated.[4] | OSHA 29 CFR 1910.134 or European Standard EN 149.[10] | To prevent respiratory tract irritation.[1][7] |
| Body Protection | Laboratory coat or chemical-resistant apron.[5][6] | N/A | To protect skin and clothing from contamination.[6] |
| Foot Protection | Closed-toe shoes. | N/A | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, put on all required PPE as detailed in the table above.
3. Chemical Handling:
-
Avoid direct contact with the chemical.[6]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][7]
-
Wash hands and any exposed skin thoroughly after handling.[1][7]
-
Do not eat, drink, or smoke in the handling area.
4. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][7] If eye irritation persists, get medical attention.[7]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][7] Call a poison center or doctor if you feel unwell.[7]
-
If swallowed: Immediately call a poison center or doctor.[12]
5. Storage:
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant.[1][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 4-Bromo-5-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 818889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. hsa.ie [hsa.ie]
- 9. quora.com [quora.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
